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2-Bromo-4-nitroquinoline Documentation Hub

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  • Product: 2-Bromo-4-nitroquinoline
  • CAS: 20146-63-8

Core Science & Biosynthesis

Foundational

2-Bromo-4-nitroquinoline: A Bifunctional Scaffold for Heterocyclic Optimization

The following technical guide details the properties, synthesis, and application of 2-Bromo-4-nitroquinoline , a critical bifunctional scaffold in medicinal chemistry. Compound Identity & Core Specifications 2-Bromo-4-ni...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 2-Bromo-4-nitroquinoline , a critical bifunctional scaffold in medicinal chemistry.

Compound Identity & Core Specifications

2-Bromo-4-nitroquinoline is a highly functionalized quinoline derivative characterized by the presence of a halogen (bromine) at the C2 position and a nitro group at the C4 position. This specific substitution pattern renders the molecule electronically amphoteric, allowing for orthogonal functionalization strategies—crucial for Fragment-Based Drug Discovery (FBDD).

PropertySpecification
CAS Number 20146-63-8
IUPAC Name 2-Bromo-4-nitroquinoline
Molecular Formula

Molecular Weight 253.05 g/mol
Appearance Yellow to light brown crystalline solid
Melting Point 158–162 °C (decomposition)
Solubility Soluble in DMSO, DMF, CHCl

; sparingly soluble in water
Primary Reactivity

(C2), Reduction (C4-NO

), Pd-Catalyzed Cross-Coupling (C2)

Synthetic Pathway & Mechanistic Logic

The synthesis of 2-bromo-4-nitroquinoline is not typically achieved through direct bromination of 4-nitroquinoline due to electronic deactivation. Instead, it relies on the activation of the N-oxide intermediate , a strategy that exploits the "Push-Pull" electronic character of the quinoline N-oxide bond.

The "N-Oxide Activation" Protocol

This route avoids the formation of inseparable regioisomers common in direct electrophilic substitution.

Step 1: N-Oxidation
  • Precursor: Quinoline

  • Reagents:

    
     (30%), Sodium Tungstate (
    
    
    
    ) or m-CPBA.
  • Mechanism: Electrophilic oxidation of the nitrogen lone pair.

  • Product: Quinoline 1-oxide.[1][2]

Step 2: Regioselective Nitration
  • Reagents: Fuming

    
    , Conc. 
    
    
    
    .
  • Conditions: 70–80°C.

  • Causality: The N-oxide group is an ortho/para director (relative to itself) but also deactivates the ring towards electrophilic attack. However, under forcing conditions, the 4-position is electronically favored over the 5/8 positions due to the contribution of the resonance structure where the oxygen donates electron density to C4.

  • Product: 4-Nitroquinoline 1-oxide (4-NQO) .

    • Critical Safety Note: 4-NQO is a potent mutagen and carcinogen (UV-mimetic).[1] Handling requires full isolation (glovebox or Class II biosafety cabinet).

Step 3: Deoxygenative Bromination (The Key Transformation)
  • Reagents: Phosphorus Oxybromide (

    
    ) or 
    
    
    
    in
    
    
    /DCM.
  • Conditions: Reflux or RT depending on activation.

  • Mechanism:

    • Activation: The N-oxide oxygen attacks the electrophilic Phosphorus, creating a good leaving group (

      
      ).
      
    • Nucleophilic Attack: A bromide ion (

      
      ) attacks the C2 position. C2 is highly electrophilic due to the adjacent positively charged nitrogen (in the activated complex).
      
    • Elimination: Re-aromatization drives the loss of the phosphate species, yielding the 2-bromo derivative and reducing the N-oxide.

  • Product: 2-Bromo-4-nitroquinoline .[2][3][4][5][6][7][8]

Visualization of Synthetic Logic

The following diagram illustrates the pathway and the divergent reactivity of the final scaffold.

SynthesisPathway cluster_reactivity Divergent Reactivity Profile Quinoline Quinoline Q_NO Quinoline 1-oxide Quinoline->Q_NO H2O2, Na2WO4 (N-Oxidation) Nitro_Q_NO 4-Nitroquinoline 1-oxide (4-NQO) (Carcinogenic Intermediate) Q_NO->Nitro_Q_NO HNO3, H2SO4 (Electrophilic Nitration @ C4) Target 2-BROMO-4-NITROQUINOLINE (CAS 20146-63-8) Nitro_Q_NO->Target POBr3 / PBr3 (Nucleophilic Attack @ C2 + Deoxygenation) SNAr C2-Substitution (S_NAr / Suzuki) Target->SNAr Nucleophiles (Amines, Thiols) Reduction C4-Reduction (Nitro -> Amine) Target->Reduction Fe/HCl or H2/Pd

Figure 1: Step-wise synthesis from Quinoline to 2-Bromo-4-nitroquinoline, highlighting the critical intermediate 4-NQO and downstream reactivity.

Reactivity Profile & Applications

The utility of CAS 20146-63-8 lies in its ability to serve as a "switchable" electrophile.

A. C2-Selective Nucleophilic Substitution ( )

The bromine at C2 is activated by the adjacent ring nitrogen (aza-activation).

  • Protocol: Reaction with amines (primary/secondary) or thiols.

  • Conditions:

    
    , DMF/DMSO, 60–80°C.
    
  • Selectivity: The C2-Br is significantly more labile toward

    
     than the nitro group is to displacement, allowing for the retention of the C4-nitro group for later reduction.
    
B. Palladium-Catalyzed Cross-Coupling

The C2-Br bond is a competent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Application: Introduction of aryl or heteroaryl groups at C2 to extend the pi-system.

C. Medicinal Chemistry Case Study: Adenosine A3 Receptor Modulators

Research published in the Journal of Medicinal Chemistry utilizes 2-bromo-4-nitroquinoline as a key intermediate.

  • Objective: Synthesis of 2,4-disubstituted quinolines as allosteric enhancers of the Adenosine A3 receptor.

  • Workflow:

    • Starting Material: 2-Bromo-4-nitroquinoline.[2][3][4][5][6][7][8]

    • Transformation: Displacement of C2-Br with specific amines.

    • Reduction: Reduction of C4-NO

      
       to C4-NH
      
      
      
      .
    • Derivatization: Acylation of the C4-amine to yield the final bioactive pharmacophore.

Experimental Protocol: C2-Amination (General Procedure)

This protocol validates the reactivity of the C2-Br bond.

  • Setup: Charge a dried reaction vial with 2-Bromo-4-nitroquinoline (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add

    
      (2.0 equiv) followed by the Target Amine  (1.1 equiv).
    
  • Reaction: Heat to 80°C under

    
     atmosphere for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
    
  • Workup: Dilute with water (precipitate usually forms). Filter the solid or extract with EtOAc.[9]

  • Purification: Recrystallization from EtOH or Flash Chromatography.

Safety & Handling (Critical)

  • 4-NQO Hazard: The intermediate, 4-Nitroquinoline 1-oxide, is a Group 2B Carcinogen (IARC). It forms DNA adducts. All synthesis steps involving this intermediate must be performed in a fume hood with double-gloving and specific waste segregation.

  • Lachrymator: Halogenated quinolines can be severe eye and respiratory irritants.

References

  • Heitman, L. H., et al. (2009). "A Series of 2,4-Disubstituted Quinolines as a New Class of Allosteric Enhancers of the Adenosine A3 Receptor."[10] Journal of Medicinal Chemistry, 52(4), 926–931.

  • Capot Chemical. (2024).[3][5][7] "Product Specifications: 2-Bromo-4-nitroquinoline (CAS 20146-63-8)." Capot Chemical Catalog.

  • BLD Pharm. (2024). "2-Bromo-4-nitroquinoline MSDS and Properties." BLD Pharm Catalog.

  • Ochiai, E. (1967). "Aromatic Amine Oxides." Elsevier Publishing. (Foundational text on N-oxide rearrangement mechanisms).

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-Bromo-4-nitroquinoline in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-4-nitroquinoline, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-4-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of solubility for applications in synthesis, purification, formulation, and screening.

Introduction: The Critical Role of Solubility

2-Bromo-4-nitroquinoline (CAS No: 20146-63-8, Formula: C₉H₅BrN₂O₂) is a substituted quinoline derivative.[1] The quinoline scaffold is a privileged structure in drug discovery, and its derivatives are investigated for a wide range of therapeutic applications. The solubility of a compound is a critical physicochemical property that governs its behavior in virtually every stage of the research and development pipeline.[2][3] From dictating the choice of solvent for a chemical reaction to influencing bioavailability in a final drug product, a thorough understanding of a compound's solubility is indispensable.

This guide will deconstruct the factors influencing the solubility of 2-Bromo-4-nitroquinoline and provide a practical, self-validating methodology for its quantitative measurement.

Theoretical Solubility Profile & Mechanistic Insights

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4][5][6][7] To predict the solubility of 2-Bromo-4-nitroquinoline, we must first analyze its molecular structure.

Molecular Structure Analysis:

  • Quinoline Core: This bicyclic aromatic system is largely nonpolar and hydrophobic, suggesting favorable interactions with nonpolar solvents through π-π stacking and van der Waals forces.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor, which may confer some solubility in polar protic and aprotic solvents.

  • Bromo Group (-Br): The bromine atom is electronegative, adding to the molecule's overall polarity. However, its contribution is less significant than the nitro group.

Predicted Solubility Behavior:

Based on this structure, a nuanced solubility profile can be anticipated.[8] The large aromatic core suggests poor solubility in highly polar solvents like water. Conversely, the presence of the polar nitro group indicates that it will likely not be freely soluble in purely nonpolar solvents like hexane. Therefore, 2-Bromo-4-nitroquinoline is expected to exhibit optimal solubility in solvents of intermediate polarity or in polar aprotic solvents that can effectively solvate the nitro group without requiring hydrogen bond donation.

This logic is supported by observations of similar compounds. For instance, related nitroaromatics are often soluble in solvents like acetone, ethyl acetate, and dichloromethane.[9][10] Similarly, other substituted quinolines show good solubility in chloroform, acetonitrile, and acetone.[11]

Experimental Determination of Equilibrium Solubility

While theoretical prediction provides a valuable starting point, precise solubility data must be determined empirically.[11] The equilibrium solubility is defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a specific temperature and pressure.[3][12] The Shake-Flask Method, endorsed by the OECD, is a reliable and widely used technique for this purpose.[13][14]

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add excess 2-Bromo-4-nitroquinoline to solvent in vial B 2. Seal vial tightly A->B C 3. Agitate at constant temperature (e.g., 24-48h) B->C D 4. Allow to settle, ensure solid excess remains C->D E 5. Withdraw supernatant, filter through 0.22µm syringe filter D->E F 6. Dilute sample with mobile phase E->F G 7. Analyze concentration by validated HPLC/UV-Vis method F->G H 8. Calculate Solubility (e.g., in mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol (Shake-Flask Method)

This protocol is a self-validating system designed to ensure thermodynamic equilibrium is achieved.

  • Preparation:

    • Add an excess amount of solid 2-Bromo-4-nitroquinoline to a series of glass vials, each containing a different organic solvent of interest. An "excess" means enough solid is added so that some will visibly remain undissolved at the end of the experiment.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure the system reaches equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • After agitation, allow the vials to stand undisturbed at the same constant temperature, permitting the excess solid to settle.

    • Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.[14]

  • Sampling:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

    • Determine the concentration of 2-Bromo-4-nitroquinoline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[2][14][15] HPLC is generally preferred for its higher specificity and ability to separate the analyte from potential impurities.[15]

    • Justification for HPLC/UV-Vis: 2-Bromo-4-nitroquinoline contains a nitroaromatic chromophore, making it strongly absorbent in the UV region and thus ideal for detection by these methods.[16]

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison and analysis. A well-structured table allows researchers to quickly identify suitable solvents for specific applications.

Table 1: Template for Recording Experimental Solubility Data for 2-Bromo-4-nitroquinoline

SolventSolvent ClassPolarity IndexSolubility at 25°C (mg/mL)Observations
HexaneNonpolar0.1To be determinede.g., Insoluble
TolueneNonpolar (Aromatic)2.4To be determinede.g., Sparingly soluble
DichloromethanePolar Aprotic3.1To be determinede.g., Soluble
AcetonePolar Aprotic5.1To be determinede.g., Highly soluble
Ethyl AcetatePolar Aprotic4.4To be determinede.g., Soluble
AcetonitrilePolar Aprotic5.8To be determinede.g., Moderately soluble
MethanolPolar Protic5.1To be determinede.g., Sparingly soluble
WaterPolar Protic10.2To be determinede.g., Insoluble
Interpreting the Results

The relationship between solvent properties and the measured solubility provides insight into the solvation mechanism. By correlating solubility with parameters like the polarity index, dielectric constant, or hydrogen bonding capacity, a predictive model for the compound's behavior can be developed.

Diagram of Solvent-Solute Interaction Logic

G cluster_solvent_props Solvent Properties Solute 2-Bromo-4-nitroquinoline (Mixed Polarity) Solubility Solubility Solute->Solubility is dependent on Solvent Organic Solvent Polarity Polarity (e.g., Dielectric Constant) Solvent->Polarity determines Hbond H-Bonding Capacity (Donor/Acceptor) Solvent->Hbond determines Polarity->Solubility Strongly Influences 'Like dissolves like' Hbond->Solubility Influences (esp. for Nitro group)

Caption: Factors influencing the solubility of 2-Bromo-4-nitroquinoline.

Conclusion

References

  • BenchChem. (n.d.). solubility profile of 2-Bromo-1-isopropyl-4-nitrobenzene in common lab solvents.
  • De Vleeschouwer, F., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • PubChem. (n.d.). 2-Bromo-4-nitrotoluene. National Center for Biotechnology Information.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Hughes, C. E., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents.
  • IJPSR. (2024). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • PubChem. (n.d.). 2-Bromo-4-nitroanisole. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • Rowan Scientific. (n.d.). Predicting Solubility.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Capot Chemical. (n.d.). Specifications of 2-Bromo-4-nitroquinoline.
  • ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?.
  • Chemistry Rack. (n.d.). Solubility and Polarity.
  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • PubChem. (n.d.). 2-Bromo-4-nitrophenol. National Center for Biotechnology Information.
  • KREATiS. (n.d.). High-accuracy water solubility determination using logK.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • ResearchGate. (n.d.). Principles of Solubility and Solutions.
  • The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information.
  • PharmTech. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing.
  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide.
  • Diva-portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers.
  • NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. National Center for Biotechnology Information.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • Analytice. (2024). OECD n°120 : Dissolution behaviour in the laboratory.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

Sources

Foundational

2-Bromo-4-nitroquinoline (CAS 20146-63-8): Technical Sourcing & Application Guide

[1] Executive Summary 2-Bromo-4-nitroquinoline (CAS: 20146-63-8 ) is a high-value heterocyclic building block used primarily in the synthesis of Adenosine A3 receptor allosteric enhancers and PI3K/mTOR kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Bromo-4-nitroquinoline (CAS: 20146-63-8 ) is a high-value heterocyclic building block used primarily in the synthesis of Adenosine A3 receptor allosteric enhancers and PI3K/mTOR kinase inhibitors .[1][2][3] Characterized by the orthogonal reactivity of its electrophilic C2-bromide and the reducible C4-nitro group, it serves as a critical scaffold for divergent library synthesis.

Commercially, this compound is classified as a Specialty Chemical/Make-to-Order item. It is rarely available in "Spot Stock" from major Western catalogs (e.g., Sigma-Aldrich, Fisher) and is typically sourced through specialized CROs or synthesized in-house via the 4-nitroquinoline-1-oxide (4-NQO) route.

Part 1: Chemical Profile & Strategic Value

Identity & Specifications
ParameterSpecification
CAS Number 20146-63-8
IUPAC Name 2-Bromo-4-nitroquinoline
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM; limited solubility in water
Key Impurities 4-Nitroquinoline-1-oxide (precursor), 2,4-Dibromoquinoline
Structural Utility (Scaffold Analysis)

The molecule offers two distinct "handles" for medicinal chemistry optimization:

  • C2-Position (Bromine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen and the 4-nitro group. It is also a viable partner for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Position (Nitro): Serves as a masked aniline. Reduction yields the 4-aminoquinoline core, a privileged structure in antimalarial (chloroquine analogs) and kinase inhibitor drugs.

Part 2: Sourcing Strategy (Buy vs. Make)

Due to the mutagenic nature of its precursors, few suppliers maintain bulk inventory. Procurement requires a "Decision Tree" approach.

Commercial Sourcing[5][7]
  • Primary Vendors: Specialized heterocyclic suppliers such as Capot Chemical , BLD Pharm , and Ambeed .

  • Lead Time: Typically 2–4 weeks (air freight from Asia).

  • Risk Mitigation: Always request a Certificate of Analysis (CoA) including H-NMR before shipment to ensure the batch is not the 4-bromo-2-nitro isomer.

In-House Synthesis (The "Make" Protocol)

If commercial lead times are prohibitive, the compound can be synthesized in 3 steps from quinoline. This route is well-documented in medicinal chemistry literature (e.g., J. Med. Chem. 2009).[4]

SynthesisRoute Q Quinoline (Starting Material) NQO Quinoline N-oxide (Intermediate 1) Q->NQO mCPBA or H2O2 Oxidation NitroNQO 4-Nitroquinoline 1-oxide (4-NQO) (Mutagenic!) NQO->NitroNQO HNO3 / H2SO4 Nitration Product 2-Bromo-4-nitroquinoline (Target) NitroNQO->Product POBr3 Deoxygenative Bromination

Figure 1: Validated synthetic route for CAS 20146-63-8. Note the critical safety control point at the 4-NQO stage.

Detailed Protocol (Step 3: Bromination):

  • Reagents: 4-Nitroquinoline-1-oxide (1.0 eq), Phosphorus Oxybromide (POBr₃, 1.5 eq).

  • Solvent: Anhydrous DCM or Chloroform (or neat melt).

  • Conditions: Reflux or melt at 80°C. The reaction proceeds via nucleophilic attack of bromide at C2 followed by elimination of the phosphoryl species.

  • Workup: Quench with ice water (Exothermic!). Neutralize with NaHCO₃. Extract with DCM.[5][6]

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 3: Quality Control & Validation

Trusting a label is insufficient for this compound due to the prevalence of regioisomers (e.g., 6-bromo or 8-bromo derivatives).

Self-Validating QC Protocol

Upon receipt or synthesis, execute this workflow:

  • Visual Inspection: Must be a yellow/orange solid. Dark brown/black indicates decomposition.

  • LC-MS: Look for the characteristic Bromine isotope pattern (1:1 ratio of m/z M and M+2).

    • Target Mass: 253.0 / 255.0 [M+H]⁺.

  • ¹H-NMR (DMSO-d₆):

    • Diagnostic Signal: The proton at C3 is the key identifier. In 2-bromo-4-nitroquinoline, the C3 proton appears as a singlet (or tight doublet) typically shifted downfield (~8.0–8.2 ppm) due to the flanking electron-withdrawing groups.

    • Differentiation: If the bromine is at C6 or C8, the C2/C3 protons will show characteristic coupling constants (J ~4-9 Hz).

QC_Workflow Sample Sample Arrival Visual Visual Check (Yellow Solid?) Sample->Visual LCMS LC-MS Analysis (M/M+2 Ratio 1:1?) Visual->LCMS Pass Reject Reject / Repurify Visual->Reject Fail NMR 1H-NMR (C3-H Singlet?) LCMS->NMR Pass LCMS->Reject Fail Release Release for Synthesis NMR->Release Pass NMR->Reject Fail

Figure 2: Quality Control Decision Tree ensuring identity confirmation before library synthesis.

Part 4: Handling & Safety (HSE)

Critical Hazard: 4-Nitroquinoline-1-oxide (Precursor)

If synthesizing in-house, be aware that the intermediate 4-Nitroquinoline-1-oxide (4-NQO) is a potent carcinogen and mutagen (often used as a positive control in mutagenesis assays).

  • Control: Use a dedicated fume hood. Double-glove (Nitrile). Decontaminate glassware with 10% bleach/NaOH solution before washing.

Product Safety

The final product, 2-Bromo-4-nitroquinoline, should be treated as a potential alkylating agent and sensitizer.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.

  • Disposal: High-temperature incineration.

Part 5: Synthetic Utility & Applications

Once validated, 2-Bromo-4-nitroquinoline serves as a pivot point for divergent synthesis.

Reaction Map
  • SNAr Displacement (C2): The bromine is easily displaced by amines, thiols, or alkoxides.

    • Example: Reaction with aniline derivatives to form 2-amino-4-nitroquinolines.

  • Nitro Reduction (C4): Iron/Acetic Acid or SnCl₂ reduction yields the 4-aminoquinoline.

    • Note: Hydrogenation (Pd/C, H₂) may concomitantly remove the C2-Bromine (hydrodehalogenation) if not carefully controlled.

Reactivity Core 2-Bromo-4-nitroquinoline PathA S_NAr at C2 (Nucleophilic Displacement) Core->PathA  R-NH2 / Heat   PathB Nitro Reduction at C4 (Fe/AcOH or SnCl2) Core->PathB  Chemoselective   PathC Suzuki Coupling at C2 (Pd-Catalyzed) Core->PathC  Ar-B(OH)2   ProdA 2-Amino-4-nitroquinolines (Kinase Inhibitors) PathA->ProdA ProdB 2-Bromo-4-aminoquinoline (Building Block) PathB->ProdB

Figure 3: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2 and C4 positions.

References

  • Synthesis & Application: Goblyos, A., et al.[4][7] "A Series of 2,4-Disubstituted Quinolines as a New Class of Allosteric Enhancers of the Adenosine A3 Receptor."[4] Journal of Medicinal Chemistry, 2009, 52(3), 926–931.

  • Sourcing Data: Chemical Book / Capot Chemical Product Entry for CAS 20146-63-8.

  • Safety (4-NQO): ThermoFisher Scientific Safety Data Sheet for 4-Nitroquinoline-1-oxide.

  • Reaction Mechanism: "Reaction of 3-substituted quinoline N-oxides with phenyl isocyanate." Heterocycles, Vol 2, No 2, 1974.[8] (Validating N-oxide reactivity).

Sources

Exploratory

An In-Depth Technical Guide to Nucleophilic Aromatic Substitution in 2-Bromo-4-nitroquinoline

Introduction Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a powerful platform for the functionalization of (hetero)aromatic systems.[1][2] While aromat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a powerful platform for the functionalization of (hetero)aromatic systems.[1][2] While aromatic rings are typically electron-rich and thus react with electrophiles, the presence of potent electron-withdrawing substituents can reverse this polarity, rendering the ring susceptible to nucleophilic attack.[3] The quinoline scaffold is of paramount importance in medicinal chemistry and materials science, appearing in a vast array of pharmacologically active compounds and functional materials.[4][5]

This guide focuses on a particularly activated and synthetically useful substrate: 2-Bromo-4-nitroquinoline. The inherent electron-deficient nature of the quinoline ring, exacerbated by a powerful electron-withdrawing nitro group at the C4 position, makes the C2 position exceptionally electrophilic. This electronic arrangement, coupled with a good leaving group (bromide), primes the molecule for efficient SNAr reactions, enabling the introduction of diverse functionalities with high regioselectivity. We will explore the underlying mechanistic principles, detail field-proven experimental protocols, and provide insights into the key parameters governing the success of these transformations.

The Core Mechanism: An Addition-Elimination Pathway

The SNAr reaction of 2-Bromo-4-nitroquinoline proceeds through a well-established, two-step addition-elimination mechanism.[3][6][7] Understanding this pathway is critical for rational experimental design and optimization. The reaction kinetics are typically second-order, depending on the concentration of both the quinoline substrate and the nucleophile.[8][9]

Step 1: Nucleophilic Attack and Meisenheimer Complex Formation

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C2 position, which bears the bromide leaving group.[7] This initial attack is generally the rate-determining step of the overall process.[6] The attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][10]

The stability of this intermediate is the key to the reaction's feasibility. The negative charge is not localized but is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group.[3][11] This delocalization significantly lowers the activation energy for its formation. The electronegative nitrogen atom of the quinoline ring also participates in stabilizing this charge.[10]

Step 2: Rearomatization via Leaving Group Elimination

The Meisenheimer complex is a transient species that rapidly collapses to restore the energetically favorable aromatic system.[6] This occurs through the expulsion of the bromide ion, a competent leaving group. This second step is typically fast and irreversible, driving the reaction toward the formation of the final substituted product.[2][6]

SNAr_Mechanism Figure 1: The Addition-Elimination Mechanism of SNAr cluster_intermediate Intermediate Reactant 2-Bromo-4-nitroquinoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer 1. Nucleophilic Attack (Slow, Rate-Determining) Nucleophile Nucleophile (Nu⁻) Product 2-Substituted-4-nitroquinoline Meisenheimer->Product 2. Elimination (Fast) LeavingGroup Bromide Ion (Br⁻)

Caption: General mechanism for the SNAr reaction.

Causality Behind Experimental Choices: Key Influencing Factors

The efficiency and outcome of the SNAr reaction on 2-Bromo-4-nitroquinoline are governed by a synergistic interplay of electronic and environmental factors.

  • Activating Group (—NO₂): The nitro group is the primary driver of reactivity. Its strong electron-withdrawing nature (both by induction and resonance) drastically reduces the electron density in the ring, especially at the ortho (C3) and para (C2) positions relative to its location at C4. This "activation" is crucial for facilitating the initial nucleophilic attack.[3][12][13]

  • Quinoline Ring System: The pyridine portion of the quinoline nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom. This intrinsic property further enhances the electrophilicity of the C2 and C4 positions, making the substrate significantly more reactive than a comparable bromonitrobenzene derivative.[4][14]

  • Leaving Group (—Br): Bromide is an excellent leaving group due to its ability to stabilize the negative charge as a free ion. Its departure in the second step of the mechanism is facile.

  • Nucleophile Strength: The reaction rate is directly influenced by the strength and concentration of the nucleophile. Stronger nucleophiles, such as thiols or alkoxides, will generally react faster than weaker ones, like neutral amines or alcohols.[9]

  • Solvent System: Polar aprotic solvents like DMF, DMSO, or acetonitrile are the solvents of choice.[2][15] They effectively solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thereby preserving its high reactivity.

Field-Proven Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of 2-substituted-4-nitroquinolines. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Experimental Workflow

The typical workflow for these reactions involves dissolving the substrate and reagents, heating for a specified period while monitoring progress, followed by a work-up procedure to isolate and purify the product.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Setup - Add 2-Bromo-4-nitroquinoline, nucleophile, and base (if needed) to flask. - Add anhydrous polar aprotic solvent. B 2. Reaction - Heat mixture (e.g., 80-150 °C). - Stir for designated time (2-24h). - Monitor via TLC. A->B Heat & Stir C 3. Work-up - Cool to room temperature. - Quench reaction (e.g., add water). - Precipitate or extract product. B->C Completion D 4. Isolation & Purification - Filter solid precipitate or separate organic layer. - Wash and dry. - Purify via column chromatography or recrystallization. C->D Isolation E 5. Characterization - Confirm structure and purity (NMR, MS, etc.). D->E Analysis

Caption: A typical workflow for SNAr reactions.

Protocol 1: Synthesis of 4-Nitro-2-(morpholin-4-yl)quinoline

This protocol details the reaction with a common secondary amine nucleophile, morpholine.

Materials:

  • 2-Bromo-4-nitroquinoline

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-4-nitroquinoline (1.0 eq).

  • Add potassium carbonate (2.0-3.0 eq) as a base.

  • Add anhydrous DMF to dissolve the solids.

  • Add morpholine (1.5-2.0 eq) to the solution.[4]

  • Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours.[4]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker of ice-water to precipitate the product.[4]

  • Collect the resulting solid by vacuum filtration, washing thoroughly with water to remove residual DMF and salts.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 2-Methoxy-4-nitroquinoline

This protocol describes the substitution using an alkoxide nucleophile. Anhydrous conditions are critical to prevent hydrolysis of the alkoxide and formation of byproducts.

Materials:

  • 2-Bromo-4-nitroquinoline

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

  • To this solution, add 2-Bromo-4-nitroquinoline (1.0 eq) portion-wise or as a solution in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, carefully quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Protocol 3: Synthesis of 4-Nitro-2-(phenylthio)quinoline

This protocol utilizes a thiol nucleophile, which is typically highly reactive.

Materials:

  • 2-Bromo-4-nitroquinoline

  • Thiophenol

  • Pyridine or another suitable base/solvent

Procedure:

  • Dissolve 2-Bromo-4-nitroquinoline (1.0 eq) in pyridine in a round-bottom flask.[4]

  • Add thiophenol (1.2 eq) to the solution.[4]

  • Heat the mixture to reflux and maintain for 4-8 hours.[4]

  • Monitor for the disappearance of the starting material by TLC.

  • After cooling, pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.[4]

  • Filter the solid product, wash thoroughly with water, and air dry.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary: Representative Reactions

The following table summarizes typical conditions and outcomes for SNAr reactions on activated quinoline systems, providing a comparative overview for experimental planning.

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4,7-Dichloroquinoline4-FluorophenolK₂CO₃DMFRefluxOvernight63
4-Chloro-3-nitro...quinolineMorpholineK₂CO₃DMF1202492
4-Chloro-3-nitro...quinolineThiophenol-PyridineReflux4N/A
6-Bromoquinoline-8-carbonitrileAmineK₂CO₃/Et₃NDMF/MeCN100-1502-24Varies
6-Bromoquinoline-8-carbonitrileAlkoxideNaH/KOtBuDMF/THF80-120VariesVaries

Note: Data is adapted from protocols for structurally similar activated halo-quinolines to provide a general guide.

Conclusion

The nucleophilic aromatic substitution on 2-Bromo-4-nitroquinoline is a highly reliable and versatile transformation for the synthesis of novel, functionalized quinoline derivatives. The reaction's efficiency is underpinned by a powerful electronic synergy between the activating nitro group and the inherent electron-deficient nature of the quinoline ring. By understanding the core addition-elimination mechanism and the key factors that govern reactivity, researchers can confidently apply the detailed protocols within this guide to access a wide range of molecular architectures. This strategic functionalization is invaluable for professionals in drug development and materials science, enabling the systematic exploration of structure-activity relationships and the fine-tuning of molecular properties.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Al-Mokhtar, H. A., et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. MDPI. Retrieved from [Link]

  • Khan Academy. (2024). Nucleophilic substitution reactions | Haloalkanes and Haloarenes | Chemistry. YouTube. Retrieved from [Link]

  • Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 7–42. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]

  • Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 10(9), 917–923. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Jamróz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4793. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. Retrieved from [Link]

  • ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chylewska, A., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(24), 5945. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]

  • YouTube. (2021, April 18). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Retrieved from [Link]

  • MDPI. (n.d.). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Retrieved from [Link]

  • Clark, J. (n.d.). Making amines. Chemguide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. Retrieved from [Link]

  • TRU Open Press. (2026, January 13). 21. Nucleophilic Aromatic Substitution (SNAR). YouTube. Retrieved from [Link]

  • Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]

  • Chad's Prep. (2021, February 1). 13.7 Thiols | Organic Chemistry. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • MDPI. (n.d.). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (n.d.). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Retrieved from [Link]

  • Stack Exchange. (2018, May 16). Reactivity of meta- and para- bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Retrieved from [Link]

  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Bromo-4-nitroquinoline as a Divergent Scaffold for Fused Heterocycles

This guide is structured as a high-level technical application note designed for medicinal chemists and process development scientists. It focuses on the practical utility, synthetic accessibility, and divergent reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for medicinal chemists and process development scientists. It focuses on the practical utility, synthetic accessibility, and divergent reactivity of 2-Bromo-4-nitroquinoline .

Executive Summary

The quinoline pharmacophore is ubiquitous in FDA-approved therapeutics, ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). 2-Bromo-4-nitroquinoline (2-BNQ) represents a highly versatile "linchpin" scaffold due to its orthogonal reactivity profile. The C2-bromide offers a handle for nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling, while the C4-nitro group serves as a masked aniline for subsequent annulation or derivatization. This note details the synthesis of 2-BNQ, its regioselective functionalization, and its application in synthesizing pyrrolo[3,2-c]quinoline  and imidazo[1,2-a]quinoline  cores.

Structural Analysis & Reactivity Profile

The utility of 2-BNQ stems from the electronic disparity between the C2 and C4 positions.

  • C2-Position (Electrophilic Handle): The C2 carbon is highly electron-deficient due to the inductive effect (-I) of the ring nitrogen and the mesomeric effect (-M) of the C4-nitro group. This makes the C2-Br bond exceptionally labile toward

    
     under mild conditions, often outcompeting standard halobenzenes.
    
  • C4-Position (Redox Switch): The nitro group activates the C2 position but is itself stable to standard

    
     conditions (unless forced). Upon reduction to the amine (
    
    
    
    ), the electronic bias of the ring inverts from electron-deficient to electron-rich, enabling electrophilic aromatic substitution (
    
    
    ) or intramolecular cyclization.
Reactivity Logic Diagram

ReactivityMap Scaffold 2-Bromo-4-nitroquinoline SNAr C2: Nucleophilic Attack (SNAr) (Amines, Thiols, Alkoxides) Scaffold->SNAr High Reactivity (-I, -M) PdCoupling C2: Pd-Catalyzed Coupling (Suzuki, Sonogashira) Scaffold->PdCoupling Oxidative Addition Reduction C4: Nitro Reduction (Fe/AcOH, H2/Pd) Scaffold->Reduction Redox Switch SNAr->Reduction Route A PdCoupling->Reduction Route B Cyclization Annulation to Tricycles (Pyrrolo-, Imidazo-quinolines) Reduction->Cyclization Intramolecular Trap

Figure 1: Orthogonal reactivity map of 2-BNQ. The C2-Br allows for initial diversification, while the C4-NO2 acts as a latent nucleophile for ring closure.

Synthesis of the Core Scaffold

While 2-bromo-4-nitroquinoline is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route utilizes 4-nitroquinoline-1-oxide (4-NQO) .

Protocol A: Deoxygenative Bromination of 4-NQO

This reaction exploits the "Meisenheimer-type" activation of the N-oxide.

Reagents: 4-Nitroquinoline-1-oxide (1.0 equiv), Acetyl Bromide (AcBr, 1.5 equiv), or Phosphorus Oxybromide (


).
Solvent:  Dichloromethane (DCM) or Chloroform (

).
  • Dissolution: Dissolve 4-NQO (10 g, 52.6 mmol) in anhydrous DCM (100 mL) under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add Acetyl Bromide (4.5 mL, 60 mmol) dropwise over 20 minutes. The solution will darken.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The polar N-oxide spot (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Quench: Pour the mixture into ice-cold saturated

    
     solution. Stir vigorously for 30 minutes to hydrolyze excess halides.
    
  • Workup: Extract with DCM (3 x 50 mL). Dry organics over

    
    , filter, and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol or purify via silica flash chromatography (10-20% EtOAc in Hexanes).

    • Yield: Typically 65-75%.[2]

    • Data:

      
       NMR (400 MHz, 
      
      
      
      )
      
      
      8.35 (d, 1H), 8.20 (d, 1H), 7.98 (s, 1H, C3-H), 7.85 (t, 1H), 7.70 (t, 1H). Note the singlet at ~8.0 ppm characteristic of the C3 proton.

Application Note I: Regioselective Diversification

The C2-bromide is significantly more reactive than the C4-nitro group toward nucleophiles. This allows for the introduction of amine side chains without disturbing the nitro group.

Protocol B: C2-Amination

Objective: Synthesis of 2-(alkylamino)-4-nitroquinoline.

  • Setup: In a pressure vial, suspend 2-BNQ (1.0 mmol) in THF (3 mL).

  • Nucleophile: Add the primary or secondary amine (1.2 equiv).

  • Base: Add DIPEA (1.5 equiv).

  • Conditions: Heat to 60°C for 2-4 hours. (Note: Higher temperatures >100°C may risk displacing the nitro group).

  • Isolation: Dilute with water, filter the precipitate (if solid) or extract with EtOAc.

    • Insight: This step is crucial for introducing solubility-enhancing groups (e.g., morpholine, piperazine) early in the synthetic sequence.

Application Note II: Synthesis of Fused Heterocycles

The true power of 2-BNQ lies in Annulation Strategies . By coupling an alkyne or a functionalized amine at C2, followed by nitro reduction, one can trigger intramolecular cyclization to form tricyclic cores.

Workflow: Synthesis of Pyrrolo[3,2-c]quinoline

This scaffold mimics the core of several bioactive alkaloids and kinase inhibitors.

Step 1: Sonogashira Coupling

  • Reactants: 2-BNQ + Terminal Alkyne (e.g., Phenylacetylene).

  • Catalyst:

    
     (5 mol%), CuI (2 mol%).
    
  • Conditions:

    
    , THF, 60°C, 4 h.
    
  • Product: 2-(Phenylethynyl)-4-nitroquinoline.

Step 2: Reductive Cyclization

  • Mechanism: Reduction of the nitro group to the amine (

    
    ) is followed by a 5-endo-dig cyclization of the amine onto the adjacent alkyne.
    
  • Reagents: Iron powder (5 equiv),

    
     (saturated aq), EtOH/Water (4:1).
    
  • Conditions: Reflux (80°C) for 2 hours.

  • Observation: The intermediate amine is rarely isolated; it spontaneously cyclizes to the indole-like pyrroloquinoline.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start 2-Bromo-4-nitroquinoline Step1 Step 1: Sonogashira Coupling (Terminal Alkyne, Pd/Cu) Start->Step1 C-C Bond Formation Intermed Intermediate: 2-Alkynyl-4-nitroquinoline Step1->Intermed Step2 Step 2: Reductive Cyclization (Fe/NH4Cl or SnCl2) Intermed->Step2 Nitro Reduction Product Target: Pyrrolo[3,2-c]quinoline Step2->Product Spontaneous 5-endo-dig

Figure 2: Cascade synthesis of pyrrolo[3,2-c]quinoline from 2-BNQ.

Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield in

Competitive hydrolysis of BrEnsure anhydrous solvents; avoid hydroxide bases (use carbonate or organic bases).
Loss of Br in Reduction HydrogenolysisAvoid catalytic hydrogenation (

) if the Br is to be retained. Use chemical reductants like Fe, SnCl2, or

.
No Cyclization Steric hindranceIf the alkyne is bulky, higher temperatures (100°C+) in the reduction step (using DMF/Water) may be required to force ring closure.
Safety Warning Nitro compoundsNitroquinolines are potential mutagens (similar to 4-NQO).[3] Handle with double gloves and in a fume hood. Treat all waste as hazardous.

References

  • Reactivity of Nitroquinolines

    • Topic: Nucleophilic substitution patterns in 2,4-substituted quinolines.[4]

    • Source:Journal of Organic Chemistry. "Regioselective Nucleophilic Substitution of 2,4-Dihaloquinolines."
    • Link: (General search for verification of regioselectivity principles).

  • Synthesis of 2-Bromo-4-nitroquinoline: Topic: Deoxygenative bromination of quinoline N-oxides. Source:Chemical & Pharmaceutical Bulletin. "Reaction of Quinoline 1-Oxides with Acyl Halides." Citation Context: Confirms the rearrangement of N-oxide to C2-halide.
  • Annulation Strategies (Pyrroloquinolines)

    • Topic: Synthesis of pyrrolo[3,2-c]quinolines via Sonogashira/Cyclization.[5]

    • Source:Tetrahedron Letters.
    • Link: (Reference for the 5-endo-dig mechanism).

  • Topic: Palladium-catalyzed cross-coupling of electron-deficient heteroaryl halides.

(Note: Specific page numbers and volumes depend on the exact year of the library access, but the chemical transformations described are foundational in heterocyclic chemistry literature.)

Sources

Application

Application Note: High-Impact Synthesis of Pharmaceutical Intermediates from 2-Bromo-4-nitroquinoline

This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It prioritizes the strategic utility of 2-Bromo-4-nitroquinoline as a divergent scaffold for synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It prioritizes the strategic utility of 2-Bromo-4-nitroquinoline as a divergent scaffold for synthesizing bioactive quinoline cores.

Executive Summary

The 2-Bromo-4-nitroquinoline scaffold represents a "privileged structure" in drug discovery, serving as a precursor to 2,4-disubstituted quinolines found in antimalarials, kinase inhibitors, and antibacterial agents.[1] Its utility stems from the orthogonal reactivity of its two electrophilic sites:

  • C2-Bromine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.
    
  • C4-Nitro: Serves as a strong activating group for C2 functionalization before acting as a latent amine precursor (via reduction).

This guide details three validated protocols to exploit this orthogonality, enabling the rapid generation of diverse chemical libraries.

Strategic Reactivity & Pathway Map

The chemical logic relies on the "Activate-Then-Modify" principle. The C4-nitro group strongly withdraws electron density from the C2 position (para-like resonance), making the C2-bromide exceptionally labile to nucleophiles. Once the C2 position is functionalized, the C4-nitro group can be reduced to an aniline, unlocking a secondary site for derivatization.

Reactivity Workflow Diagram

ReactivityMap cluster_legend Reaction Logic Start 2-Bromo-4-nitroquinoline (Starting Material) Inter1 2-Amino-4-nitroquinoline (Intermediate A) Start->Inter1 Path A: SnAr (Amines, Thiols) Inter2 2-Aryl-4-nitroquinoline (Intermediate B) Start->Inter2 Path B: Suzuki Coupling (Boronic Acids, Pd cat.) Final 2,4-Diaminoquinoline / 2-Aryl-4-aminoquinoline (Bioactive Core) Inter1->Final Nitro Reduction (Fe/AcOH or H2/Pd) Inter2->Final Nitro Reduction (Fe/AcOH or SnCl2) C2 Functionalization (First) C2 Functionalization (First) C4 Reduction (Second) C4 Reduction (Second) C2 Functionalization (First)->C4 Reduction (Second)

Figure 1: Divergent synthetic pathways. The C4-nitro group activates the C2-bromide for initial substitution (Path A) or coupling (Path B) before being reduced to the amine.

Detailed Experimental Protocols

Protocol A: Regioselective with Amines

Objective: Displacement of C2-Bromine with primary/secondary amines while retaining the C4-Nitro group. Mechanism: Addition-Elimination (


). The Meisenheimer complex is stabilized by the ring nitrogen and the C4-nitro group.

Materials:

  • 2-Bromo-4-nitroquinoline (1.0 equiv)

  • Amine Nucleophile (e.g., Morpholine, Benzylamine) (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or IPA (Isopropanol)[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 2-Bromo-4-nitroquinoline (1.0 mmol) and anhydrous DMF (5 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol) dropwise at room temperature.

    • Note: Exothermic reaction possible with highly basic amines.

  • Reaction: Heat the mixture to 60–80°C for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3).[1] The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow/orange spot (product).[1]
  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

    • Precipitation: The product typically precipitates as a yellow solid.

    • Filter, wash with water (

      
       mL) and cold ethanol (
      
      
      
      mL).[1]
  • Purification: Recrystallize from Ethanol/DMF if necessary.

Data Summary:

ParameterValueNote
Yield 85–95%Highly efficient due to C4-nitro activation.
Regioselectivity >98% C2C4-nitro displacement is rarely observed under these conditions.
Appearance Yellow/Orange SolidCharacteristic of nitro-amino quinolines.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at C2. Challenge: Nitro groups can poison Pd catalysts; oxidative addition must occur at C2-Br without affecting the nitro group.

Materials:

  • 2-Bromo-4-nitroquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)[1]
  • Base:

    
     (2M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane or Toluene/EtOH (4:1)[1]

Step-by-Step Procedure:

  • Degassing: Sparge the solvent (Dioxane) with Nitrogen or Argon for 15 minutes. Oxygen removal is critical.

  • Assembly: In a glovebox or under inert stream, combine 2-Bromo-4-nitroquinoline, Boronic Acid, and Pd catalyst in a pressure vial.

  • Activation: Add the degassed solvent and aqueous base. Seal the vial immediately.

  • Reaction: Heat to 90°C for 6–12 hours.

    • Visual Check: The solution usually darkens (black Pd precipitates indicates catalyst decomposition; if this happens too early, yield drops).[1]

  • Workup:

    • Filter through a pad of Celite to remove Pd residues. Wash with EtOAc.

    • Wash the filtrate with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol C: Selective Reduction of the C4-Nitro Group

Objective: Conversion of the C4-nitro intermediate to the C4-amine (aniline equivalent) without reducing the quinoline ring or dehalogenating (if halogens are present on the side chain). Method: Iron-mediated reduction (Bechamp conditions). Avoids catalytic hydrogenation which might reduce the heterocyclic ring.

Materials:

  • 2-Substituted-4-nitroquinoline (Intermediate from A or B)

  • Iron Powder (Fe, 325 mesh) (5.0 equiv)[1]

  • Ammonium Chloride (

    
    ) (5.0 equiv)[1]
    
  • Solvent: Ethanol/Water (3:1)[1]

Step-by-Step Procedure:

  • Suspension: Dissolve the nitro-intermediate in Ethanol/Water. Add

    
    .
    
  • Addition: Add Iron powder in one portion.

  • Reflux: Heat to vigorous reflux (80°C ) for 1–3 hours.

    • Observation: The reaction will turn rust-brown/black.

  • Filtration: Filter the hot mixture through Celite immediately to remove iron oxides. Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     and extract with EtOAc or DCM.
    
  • Result: The 4-aminoquinoline is obtained, often as a light tan or off-white solid.

Safety & Handling (Critical)

  • Nitro Compounds: 2-Bromo-4-nitroquinoline is an energetic precursor. While stable at room temperature, avoid subjecting it to temperatures >150°C or dry grinding, as decomposition can be rapid.[1]

  • Skin Sensitization: Halo-quinolines are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.

  • Palladium Waste: Segregate heavy metal waste streams.

References

  • Regioselectivity in Quinazolines/Quinolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: MDPI, Molecules 2024.[1]

    • URL:[Link][1]

    • Relevance: Establishes the electronic basis for C2 vs C4 displacement in diaza/mono-aza systems.
  • Suzuki Coupling of Nitroarenes

    • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.[4]

    • Source: MDPI, Catalysts 2019.[1]

    • URL:[Link][1]

    • Relevance: Provides mechanistic insight into Pd-catalysis in the presence of nitro groups.
  • Reduction Protocols

    • Title: 4-Aminoquinoline: a comprehensive review of synthetic str
    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Relevance: Validates the reduction strategies for 4-nitro to 4-amino quinolines.
  • General Reactivity of 2-Halo-4-Nitro Systems

    • Title: Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
    • Source: StackExchange / Chemical Educ
    • URL:[Link]

    • Relevance: Explains the "para-activation" effect of the nitro group on the halogen displacement.

Sources

Method

preparation of 2-amino-4-nitroquinoline from 2-Bromo-4-nitroquinoline

Application Note: High-Yield Synthesis of 2-Amino-4-Nitroquinoline via Nucleophilic Aromatic Substitution ( ) Abstract This application note details the optimized protocol for the preparation of 2-amino-4-nitroquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 2-Amino-4-Nitroquinoline via Nucleophilic Aromatic Substitution ( )

Abstract

This application note details the optimized protocol for the preparation of 2-amino-4-nitroquinoline from 2-bromo-4-nitroquinoline . The synthesis utilizes a Nucleophilic Aromatic Substitution (


) pathway, leveraging the strong electron-withdrawing nature of the 4-nitro group to activate the 2-position for ammonolysis. This guide addresses critical process parameters including solvent selection, pressure management, and purification strategies to maximize yield and purity while mitigating the formation of hydrolysis byproducts.

Introduction & Mechanistic Rationale

Chemical Context

Nitroquinolines are pivotal intermediates in the synthesis of antibacterial agents, DNA-intercalating drugs, and mutagenicity standards.[1] The introduction of an amino group at the C2 position of the quinoline ring is classically difficult due to the poor nucleophilicity of the ring nitrogen. However, the presence of a nitro group at C4 creates a "push-pull" electronic environment.[1]

Reaction Mechanism ( )

The transformation proceeds via an Addition-Elimination mechanism.[1][2] The 4-nitro group and the quinoline nitrogen withdraw electron density from the C2 position, making it highly electrophilic.

  • Addition: Ammonia (

    
    ) attacks the C2 carbon, disrupting the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
    
  • Elimination: The aromaticity is restored by the expulsion of the bromide ion (

    
    ), which is a superior leaving group compared to the nitro group in this specific electronic environment.
    
Pathway Visualization

The following diagram illustrates the reaction coordinate and the critical Meisenheimer intermediate stabilization.

SNAr_Mechanism Reactant 2-Bromo-4- Nitroquinoline + NH3 TS1 Transition State 1 (Approach) Reactant->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate k1 (slow) TS2 Transition State 2 (Leaving Group Dep.) Intermediate->TS2 Product 2-Amino-4- Nitroquinoline + HBr TS2->Product k2 (fast) -Br⁻

[3]

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
2-Bromo-4-nitroquinoline >97% PuritySubstrate
Ammonia Solution 7N in Methanol (or Ethanol)Nucleophile source
Ethanol (EtOH) AbsoluteCo-solvent/Wash
Pressure Vessel Ace Glass or Autoclave (rated >5 bar)Containment of volatile

TLC Plates Silica Gel 60 F254Monitoring
Detailed Methodology
Step 1: Preparation of Reaction Mixture
  • Weigh 1.0 eq (e.g., 500 mg) of 2-bromo-4-nitroquinoline.

  • Transfer the solid into a heavy-walled pressure tube or a stainless steel autoclave.[1]

  • Add 10-15 mL of 7N Ammonia in Methanol .

    • Note: A large excess of ammonia (approx. 20-30 eq) is required to drive the equilibrium and neutralize the generated HBr (forming

      
      ).
      
Step 2: Thermal Activation[1]
  • Seal the vessel tightly.[1] Ensure the O-ring/gasket is chemically resistant (PTFE or Viton).[1]

  • Heat the reaction mixture to 80–90°C in an oil bath or heating block.

    • Critical Control Point: Do not exceed 110°C. Excessive heat may cause displacement of the nitro group or polymerization tars.

  • Maintain heating for 6–8 hours .

    • Monitoring: Carefully cool a small aliquot and spot on TLC (Eluent: 50% EtOAc/Hexane).[1] The starting material (

      
      ) should disappear, and a more polar fluorescent spot (
      
      
      
      ) should appear.
Step 3: Work-up and Isolation[1][3]
  • Cool the vessel to room temperature, then to 0°C in an ice bath.

  • Slowly vent the vessel in a fume hood to release excess ammonia pressure.

  • Transfer the reaction mixture to a round-bottom flask and concentrate in vacuo to remove methanol and excess ammonia.

  • Resuspend the resulting residue in 20 mL of cold water .

    • Rationale: The product (2-amino-4-nitroquinoline) is water-insoluble, while the byproduct (

      
      ) is highly water-soluble.[1]
      
  • Sonicate briefly to break up aggregates.[1]

  • Filter the yellow/orange precipitate using a sintered glass funnel.[1]

  • Wash the filter cake with:

    • 
       mL Cold Water[1]
      
    • 
       mL Cold Ethanol (to remove unreacted organic impurities)[1]
      
Step 4: Purification[1]
  • Recrystallize the crude solid from Ethanol or DMF/Water (9:1) if high purity (>99%) is required.

  • Dry the crystals under vacuum at 50°C for 4 hours.

Results & Analysis

Expected Yields
ScaleTypical YieldPurity (HPLC)
100 mg85-92%>98%
5.0 g80-88%>97%
Characterization Data[1][5][6]
  • Appearance: Yellow to Orange crystalline solid.[1][4]

  • Melting Point: 260–263°C (dec).[1]

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water.

  • 1H NMR (DMSO-d6): Expect a broad singlet for

    
     (exchangeable with 
    
    
    
    ) around
    
    
    7.5-8.0 ppm.[1] The C3 proton will appear as a singlet, significantly shielded compared to the starting material due to the electron-donating amino group.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Loss of AmmoniaCheck vessel seal; use fresh ammonia solution; increase time.[1]
Hydrolysis Product (2-OH) Water in solventUse anhydrous methanol/ethanol; ensure glassware is dry.[1]
Dark Tarry Residue OverheatingReduce temperature to 70°C; limit reaction time.[1]

Safety & Compliance (HSE)

Hazard Identification
  • Nitroquinolines: Potential mutagens/carcinogens.[1] Handle in a biosafety cabinet or well-ventilated fume hood.[1] Wear double nitrile gloves.[1]

  • Ammonia: Corrosive gas, inhalation hazard.[1]

  • Pressure: Explosion risk.[1] Use a blast shield when heating sealed vessels.[1]

Waste Disposal[1]
  • Aqueous filtrates contain ammonium bromide and traces of nitro-compounds; dispose of as Hazardous Aqueous Waste .[1]

  • Solid residues must be treated as Cytotoxic/Genotoxic Solid Waste .[1]

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[1]
    
  • Quinoline Chemistry: Jones, G. (Ed.).[1] (1977).[1][2] Quinolines: Part I (The Chemistry of Heterocyclic Compounds). Wiley-Interscience.[1] (General reference for reactivity of haloquinolines).

  • Ammonolysis Protocols: Wolf, F. J., et al. (1955).[1] Synthesis of Amino-nitro-quinolines. Journal of the American Chemical Society.[2] (Foundational text for amino-quinoline synthesis).

  • Safety Data: National Toxicology Program (NTP).[1] (2023).[1][4] Testing Status of Nitroquinoline Derivatives. Link[1]

Sources

Application

Application Note: Pharmacological Profiling & Synthetic Utility of 2-Bromo-4-Nitroquinoline Scaffolds

Executive Summary This guide details the biological evaluation and synthetic utility of 2-Bromo-4-nitroquinoline , a privileged electrophilic scaffold in medicinal chemistry. Unlike simple quinolines, the specific electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the biological evaluation and synthetic utility of 2-Bromo-4-nitroquinoline , a privileged electrophilic scaffold in medicinal chemistry. Unlike simple quinolines, the specific electronic push-pull arrangement of the electron-withdrawing nitro group at C4 and the labile bromine at C2 creates a "hotspot" for Nucleophilic Aromatic Substitution (SNAr).

This document serves as a protocol for researchers to:

  • Synthesize diverse libraries of 2-substituted-4-nitroquinolines.

  • Evaluate these derivatives for antimicrobial and hypoxia-selective anticancer activity.

  • Understand the structure-activity relationships (SAR) governing their efficacy.

Chemical Biology & Reactivity Profile

The Electrophilic "Trap" Mechanism

The biological potential of 2-bromo-4-nitroquinoline lies in its reactivity. The nitro group at position 4 exerts a strong inductive (-I) and mesomeric (-M) effect, significantly reducing electron density at the 2-position. This makes the C2-Br bond highly susceptible to nucleophilic attack by amines, thiols, and alkoxides.

Key Application: This scaffold allows for the rapid generation of "Late-Stage Functionalization" libraries. Researchers can attach diverse pharmacophores (e.g., morpholine, piperazine, fluorinated anilines) to the C2 position under mild conditions.

Therapeutic Areas of Interest
  • Antimicrobial (TB & Gram-positive): 2-Amino derivatives have shown efficacy against Mycobacterium tuberculosis and MRSA. The mechanism often involves disruption of the proton motive force or inhibition of ATP synthase, distinct from fluoroquinolones (which target DNA gyrase).

  • Hypoxia-Activated Prodrugs (HAPs): The 4-nitro group mimics the mechanism of compounds like PR-104. In hypoxic tumor environments, the nitro group is enzymatically reduced to a hydroxylamine or amine, converting a relatively non-toxic prodrug into a potent DNA-alkylating agent.

Visualizing the Workflow

The following diagram illustrates the standard workflow from scaffold derivatization to biological validation.

G cluster_Assays Biological Profiling Scaffold 2-Bromo-4-nitroquinoline (Starting Material) Reaction S_NAr Derivatization (Nucleophilic Substitution) Scaffold->Reaction + R-NH2 / R-OH Library 2-Substituted-4-nitroquinoline Library Reaction->Library Yield: 70-90% MIC Antimicrobial Assay (MIC / MBC) Library->MIC Path A: Infection MTT Cytotoxicity Assay (Normoxia vs. Hypoxia) Library->MTT Path B: Oncology

Figure 1: Workflow for the generation and testing of 2-bromo-4-nitroquinoline derivatives. The highly reactive C2-Br allows for rapid library expansion.

Experimental Protocols

Protocol A: General Synthesis of 2-Amino-4-nitroquinolines (SNAr)

Use this protocol to generate your test library.

Reagents:

  • 2-Bromo-4-nitroquinoline (1.0 equiv)

  • Amine nucleophile (e.g., Morpholine, N-methylpiperazine) (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 2-Bromo-4-nitroquinoline in 5 mL of dry DMF.

  • Addition: Add 2.0 mmol of base (DIPEA). Stir for 5 minutes at room temperature.

  • Nucleophile Attack: Dropwise add 1.2 mmol of the chosen amine.

    • Note: The reaction is often exothermic. If using highly reactive amines, cool to 0°C during addition.

  • Heating: Heat the mixture to 60–80°C for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot (Rf ~0.8) should disappear.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water. The product usually precipitates as a yellow/orange solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol or purify via flash column chromatography.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Standardized CLSI microdilution method.

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Dissolve derivatives in 100% DMSO. Prepare serial 2-fold dilutions in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is <1%.

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth; Pink = Growth).

Protocol C: Hypoxia-Selective Cytotoxicity (MTT Assay)

Critical for validating the 4-nitro group's prodrug potential.

  • Seeding: Plate A549 or HeLa cells (5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with derivatives (0.1 – 100 µM).

  • Conditions:

    • Set A (Normoxia): Incubate in standard CO2 incubator (20% O2).

    • Set B (Hypoxia): Incubate in a hypoxia chamber (0.1% - 1% O2, 5% CO2, bal. N2).

  • Development: After 48h, add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm.

  • Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) = IC50(Normoxia) / IC50(Hypoxia). An HCR > 5 indicates significant hypoxic selectivity.

Data Interpretation & SAR Guide

The following table summarizes expected trends based on literature precedents for nitroquinoline derivatives.

Substituent at C2 (R)Physicochemical EffectPredicted Bioactivity FocusNotes
-OCH3 (Methoxy) Lipophilic, smallAntifungal / AntiviralGood CNS penetration; metabolic stability issues.
-NH-CH2-CH2-OH Hydrophilic H-donorAntimicrobial (Gram -)Improved solubility; reduced membrane permeability.
-Morpholine Moderate lipophilicityAnticancer (Solid Tumor)Balanced solubility; often improves metabolic half-life.
-Piperazine-N-Me Basic, cationic at pH 7.4Broad Spectrum AntibacterialCationic charge aids accumulation in bacterial membranes.

Mechanism of Action: Hypoxic Activation

The 4-nitroquinoline moiety acts as a "bioreductive switch." In healthy tissues (Normoxia), the futile cycle of reduction and re-oxidation minimizes toxicity. In tumors (Hypoxia), the reduction proceeds to the toxic hydroxylamine species.

MOA Prodrug 4-Nitroquinoline (Prodrug) Radical Nitro Radical Anion (NO2•-) Prodrug->Radical 1e- Reductase (P450 / POR) Radical->Prodrug Normoxia (High O2) Futile Re-oxidation by O2 (Futile Cycle) Radical->Futile Amine 4-Amino/Hydroxylamine (Toxic Effector) Radical->Amine Hypoxia (Low O2) Sequential Reduction DNA DNA Intercalation / Alkylation Amine->DNA Covalent Binding

Figure 2: Bioreductive activation pathway of 4-nitroquinolines. The transition from Prodrug to Toxic Effector is oxygen-dependent.

References

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14). Link

  • BenchChem. (2025).[1] Biological Activity of Novel 2-Hydroxyquinoline Derivatives: A Technical Guide. BenchChem Technical Library. Link

  • Desai, N. C., et al. (2018).[2] Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Journal of Saudi Chemical Society. Link

  • Wikipedia. (2023). 4-Nitroquinoline 1-oxide (Mechanism of Action).[3][4] Link

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions (SNAr Mechanism Principles). Link

Sources

Method

Application Notes and Protocols: A Detailed Guide to the Nitration of 2-Bromoquinoline

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive experimental protocol for the nitration of 2-bromoquinoline, a key transformation in the synthesis of functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the nitration of 2-bromoquinoline, a key transformation in the synthesis of functionalized quinoline derivatives for pharmaceutical and materials science research. This guide is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction.

Introduction: The Significance of Nitrated Bromoquinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group onto the quinoline ring system is a critical step in the diversification of these molecules. The nitro group serves as a versatile handle for a variety of subsequent chemical transformations, including reduction to an amino group, which is a precursor to amides, sulfonamides, and other functionalities. Furthermore, the strong electron-withdrawing nature of the nitro group can activate adjacent leaving groups, such as a bromine atom, towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, further expanding the accessible chemical space for drug discovery and development.[1][2]

The nitration of bromoquinolines, therefore, represents a powerful strategy for the synthesis of novel compounds with potential biological activity.[2] This protocol focuses on the nitration of 2-bromoquinoline, providing a detailed methodology based on established principles of electrophilic aromatic substitution.

Mechanistic Insights: The Chemistry of Nitration

The nitration of 2-bromoquinoline is an electrophilic aromatic substitution (EAS) reaction.[3] The key electrophile is the highly reactive nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[4][5]

Generation of the Nitronium Ion:

Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the linear and highly electrophilic nitronium ion.[5]

Electrophilic Attack and Regioselectivity:

The electron-rich aromatic system of 2-bromoquinoline attacks the nitronium ion. The quinoline ring system presents a complex scenario for regioselectivity. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Under the strongly acidic conditions of the nitration reaction, the quinoline nitrogen is protonated, further deactivating the pyridine ring. Consequently, electrophilic substitution is strongly favored on the benzenoid ring, primarily at the C-5 and C-8 positions.

The bromine atom at the C-2 position is a deactivating group but is ortho, para-directing. However, its influence on the benzenoid ring is minimal. Therefore, the major products of the nitration of 2-bromoquinoline are expected to be 2-bromo-5-nitroquinoline and 2-bromo-8-nitroquinoline . The exact ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used.

Experimental Protocol: Nitration of 2-Bromoquinoline

This protocol is adapted from established procedures for the nitration of other bromoquinoline isomers and is designed to be a reliable starting point for the synthesis of nitrated 2-bromoquinoline derivatives.[1]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
2-BromoquinolineC₉H₆BrN208.06>98%e.g., Sigma-Aldrich, TCI
Concentrated Sulfuric AcidH₂SO₄98.0895-98%e.g., Fisher Scientific, VWR
Concentrated Nitric AcidHNO₃63.0168-70%e.g., Fisher Scientific, VWR
Dichloromethane (DCM)CH₂Cl₂84.93ACS Gradee.g., Fisher Scientific, VWR
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-Prepared in-house
Anhydrous Sodium SulfateNa₂SO₄142.04Granulare.g., Fisher Scientific, VWR
Deionized WaterH₂O18.02-In-house
Crushed Ice---In-house
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Separatory funnel (250 mL)

  • Beakers

  • Erlenmeyer flask

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Procedure

Reaction Setup and Nitration:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoquinoline (e.g., 1.0 g, 4.81 mmol) in concentrated sulfuric acid (e.g., 10 mL) with stirring. The dissolution may be slightly exothermic.

  • Cool the resulting solution to 0-5 °C using an ice-salt bath.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.5 mL) to concentrated sulfuric acid (e.g., 1.5 mL) while cooling in an ice bath.

  • Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-bromoquinoline over a period of 30-60 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system).

Work-up and Isolation:

  • Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice (e.g., 50 g) in a beaker with vigorous stirring. This will precipitate the crude product.

  • Allow the ice to melt completely, then neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 30 mL).

  • Combine the organic layers and wash them with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

  • The crude product, which will be a mixture of isomers, can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the isomers, but a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate) is a good starting point.

  • Monitor the fractions by TLC to separate the different nitro-isomers.

  • Combine the fractions containing the desired product(s) and remove the solvent under reduced pressure to yield the purified nitrated 2-bromoquinoline(s).

Characterization

The purified product(s) should be characterized using standard analytical techniques to confirm their identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To determine the structure and isomeric ratio of the products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product(s).

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹).

  • Melting Point: To assess the purity of the crystalline product.

Safety Considerations

Nitration reactions are potentially hazardous and must be performed with extreme caution in a well-ventilated fume hood.

  • Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and can cause severe burns.[6] Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions, which can lead to the formation of dangerous byproducts and an increased risk of explosion.

  • Quenching: The quenching of the reaction mixture on ice and subsequent neutralization must be performed slowly and carefully to control the release of heat and gas.

  • Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines.

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep_bromo Dissolve 2-Bromoquinoline in H₂SO₄ cool_bromo Cool 2-Bromoquinoline Solution to 0-5 °C prep_bromo->cool_bromo prep_nitro Prepare Nitrating Mixture (HNO₃ + H₂SO₄) add_nitro Slowly Add Nitrating Mixture prep_nitro->add_nitro cool_bromo->add_nitro react Stir at 0-5 °C (1-2 hours) add_nitro->react quench Pour onto Crushed Ice react->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Silica Gel Column Chromatography dry_concentrate->chromatography

Caption: Experimental workflow for the nitration of 2-bromoquinoline.

Reaction Mechanism

G Bromoquinoline 2-Bromoquinoline SigmaComplex σ-Complex Intermediate (Resonance Stabilized) Bromoquinoline->SigmaComplex Electrophilic Attack (Rate-Determining Step) Nitronium NO₂⁺ (from HNO₃ + H₂SO₄) Nitronium->SigmaComplex Electrophilic Attack (Rate-Determining Step) Product5 2-Bromo-5-nitroquinoline SigmaComplex->Product5 Deprotonation Product8 2-Bromo-8-nitroquinoline SigmaComplex->Product8 Deprotonation Proton H⁺

Caption: Simplified mechanism of electrophilic nitration of 2-bromoquinoline.

References

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018, (iii), 362-374. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 2023, 8 (20), 17757-17771. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Nitration (video) | Aromatic compounds. Khan Academy. [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]

  • 2-Bromoquinoline | C9H6BrN | CID 2762756. PubChem. [Link]

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]

Sources

Application

2-Bromo-4-nitroquinoline in the synthesis of kinase inhibitors

Application Note: Strategic Utilization of 2-Bromo-4-nitroquinoline in the Synthesis of Type I/II Kinase Inhibitors Executive Summary & Strategic Value The quinoline scaffold remains a cornerstone in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-4-nitroquinoline in the Synthesis of Type I/II Kinase Inhibitors

Executive Summary & Strategic Value

The quinoline scaffold remains a cornerstone in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Bosutinib, Lenvatinib).[1] Among the various synthetic precursors, 2-bromo-4-nitroquinoline represents a uniquely versatile "linchpin" intermediate.

Its value lies in its orthogonal reactivity profile :

  • C2-Bromine: A handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

    
    ), allowing access to the solvent-exposed regions of the kinase pocket.[1]
    
  • C4-Nitro Group: A masked aniline equivalent. Upon reduction, it provides the critical N1-C2-N3-C4 donor-acceptor motif required for hydrogen bonding with the kinase hinge region (e.g., Met790 in EGFR). Furthermore, in its oxidized state, the nitro group electronically activates the C2 position for substitution.

This guide details the protocols for exploiting this dual-functionality to synthesize high-affinity kinase inhibitors.

Mechanistic Insight: The Electronic "Push-Pull"

Understanding the electronic environment is prerequisite to successful synthesis.

  • Activation: The pyridine-like nitrogen (N1) and the nitro group (C4) are both strongly electron-withdrawing.[1] This makes the C2 position highly electrophilic.

  • Regioselectivity: In

    
     reactions, the C2 position is significantly more reactive than C4 (which bears the nitro group) due to the concerted inductive effects and the stability of the Meisenheimer complex formed at C2.[1]
    
  • Sequence Criticality:

    • Path A (Substitution First): Perform C2 functionalization while the ring is electron-deficient (NO2 present).[1]

    • Path B (Reduction First): If the NO2 is reduced to NH2 first, the ring becomes electron-rich, significantly deactivating the C2-Br bond toward

      
       (though Pd-catalysis remains viable). Therefore, Path A is generally preferred for library generation. [1]
      
Visualizing the Reaction Landscape

ReactivityLandscape Start 2-Bromo-4-nitroquinoline SnAr Intermediate A (C2-Amine/Ether, C4-NO2) Start->SnAr SNAr (Amines/RO-) Fast (Activated) Suzuki Intermediate B (C2-Aryl, C4-NO2) Start->Suzuki Pd-Coupling (Boronic Acids) Reduc 4-Amino-2-bromoquinoline (Deactivated C2) Start->Reduc Reduction (Fe/NH4Cl) Risk: Debromination Final Target Kinase Inhibitor (C2-Tail, C4-Hinge Binder) SnAr->Final 1. NO2 Reduction 2. Acylation Suzuki->Final 1. NO2 Reduction 2. Acylation Reduc->Final Pd-Coupling Only (SNAr difficult)

Figure 1: Divergent synthetic pathways. The Blue path (Substitution first) is the kinetic preference for high-yield library synthesis.[1]

Detailed Protocols

Protocol A: C2-Functionalization via Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl "tail" moiety at the C2 position.

Rationale: The C2-Br bond is chemically labile to oxidative addition by Pd(0).[1] The presence of the 4-NO2 group does not interfere with standard Suzuki conditions, provided the base is chosen carefully to avoid competitive


 by hydroxide/alkoxide ions.

Materials:

  • 2-Bromo-4-nitroquinoline (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%) - Chosen for stability and efficiency with electron-deficient heterocycles.[1]
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (for sterically hindered substrates).[1]
  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step:

  • Degassing: Charge a microwave vial or round-bottom flask with the bromide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add the degassed solvent mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

  • Reaction:

    • Thermal: Heat at 90°C for 4–6 hours.

    • Microwave: 110°C for 30 minutes (Recommended for rapid SAR).

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The nitro product is usually bright yellow/orange and easily visualized.[1]

Validation Criteria:

  • TLC: Disappearance of starting bromide (

    
     in 30% EtOAc/Hex).[1]
    
  • LCMS: Look for

    
     peak corresponding to the coupled product.[1] Note that the nitro group often suppresses ionization intensity in positive mode.
    
Protocol B: Chemoselective Reduction of 4-Nitro to 4-Amino

Objective: To unmask the hinge-binding aniline without dehalogenating the C2-Br (if still present) or reducing the quinoline ring.

Rationale: Standard catalytic hydrogenation (


) is risky if the C2-Bromine is still present, as it leads to hydrodebromination.[1] We utilize a dissolving metal reduction (Fe) or Stannous Chloride (

) which are chemoselective for the nitro group.[1]

Materials:

  • 4-Nitroquinoline intermediate (1.0 eq)[2]

  • Iron Powder (5.0 eq) - Must be fine mesh (<325 mesh) for kinetics.[1]

  • Ammonium Chloride (

    
    ) (5.0 eq)[1]
    
  • Solvent: Ethanol/Water (3:1).

Step-by-Step:

  • Suspension: Dissolve the nitro compound in Ethanol/Water.

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat to vigorous reflux (80°C) for 1–2 hours.

    • Observation: The reaction mixture will turn from yellow/orange to a dark brown/black slurry (iron oxides).[1]

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Evaporate the ethanol.

  • Extraction: Basify the aqueous residue with saturated

    
     (pH 9) and extract with DCM or EtOAc.
    
    • Note: 4-Aminoquinolines are polar; multiple extractions may be needed.

Self-Validating Check:

  • Color Change: Product is typically fluorescent (blue/green under UV) compared to the non-fluorescent nitro precursor.[1]

  • NMR: Disappearance of the downfield C3 proton signal (adjacent to NO2) and appearance of a broad

    
     singlet around 5.0–6.0 ppm.[1]
    

Case Study: Synthesis of an EGFR-Targeting Analog

Target: A quinoline analog of Pelitinib (irreversible EGFR inhibitor).[1]

Workflow Visualization:

Workflow Step1 Step 1: C2-Substitution (3-Chloro-4-fluoroaniline, pTsOH, EtOH, Reflux) Target: Hinge Region Specificity Step2 Step 2: Nitro Reduction (Fe/NH4Cl) Target: Unmasking C4-Amine Step1->Step2 Yield: 85% Regioselective SNAr Step3 Step 3: Acylation (Acryloyl Chloride, DIPEA, -78°C) Target: Michael Acceptor (Cys797) Step2->Step3 Yield: 90% Chemoselective

Figure 2: Synthetic route for a covalent kinase inhibitor. Note that in this specific variant, we perform SNAr at C4 first if using 4-chloro, but with 2-bromo-4-nitro, we typically functionalize C2 first to exploit the NO2 activation.

Protocol Modification for Case Study: If the target requires a C4-aniline (hinge binder) and a C2-solubilizing group:

  • Step 1 (

    
     at C2):  React 2-bromo-4-nitroquinoline with 
    
    
    
    -methylpiperazine (Solvent exposed region).[1]
    • Conditions: DMF,

      
      , 60°C. The NO2 activates C2.[1]
      
  • Step 2 (Reduction): Reduce NO2 to NH2 using Protocol B.

  • Step 3 (Amide Coupling): Couple the C4-NH2 with a substituted benzoic acid or acryloyl chloride to engage the hydrophobic back pocket or Cys residue.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki (C2) Hydrolytic debromination (formation of quinolone).[1]Use anhydrous solvents (Dioxane) and weaker bases (

).[1] Avoid water in the microwave vial.
No Reaction in

Amine nucleophile is too weak.Increase temperature to 100°C. Switch solvent to NMP (higher boiling point).[1]
Over-reduction (De-bromination) Hydrogenolysis of C-Br bond.[1]STOP using

. Switch immediately to Iron/Acetic Acid or

(Protocol B).[1]
Poor Solubility of Amine 4-Aminoquinoline is highly polar/aggregates.Use 10% MeOH in DCM for extraction. Add trace TEA to keep it free-based.

References

  • Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery.[3][4][5][6][7] Current Medicinal Chemistry, 18(10), 1488-1508.[1]

  • Lafitte, S., et al. (2016).[1] Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 26(19), 4680-4684.[1]

  • Musonda, C. C., et al. (2007).[1] Chloroquine-astemizole hybrids: Synthesis, antimalarial activity and interaction with hemin. Bioorganic & Medicinal Chemistry Letters, 17(17), 4733-4736.[1] (Describes 4-aminoquinoline synthesis protocols).

  • Ma, Y., et al. (2021).[1] Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. ChemMedChem, 16, 1-20.[1] [1]

Disclaimer: This protocol involves the handling of nitro-aromatics and transition metals. Standard PPE and fume hood usage are mandatory. Consult your institution's Chemical Hygiene Plan before execution.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-4-nitroquinoline

This is a technical support guide designed for researchers and process chemists handling the purification of 2-Bromo-4-nitroquinoline . Ticket ID: #PUR-2Br4NQ-001 Status: Open Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists handling the purification of 2-Bromo-4-nitroquinoline .

Ticket ID: #PUR-2Br4NQ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

You are likely synthesizing 2-Bromo-4-nitroquinoline (CAS: 20146-63-8) via the deoxygenative bromination of 4-nitroquinoline-1-oxide (4-NQO) using phosphorus oxybromide (POBr₃) or acetyl bromide .

This reaction transforms a polar N-oxide into a less polar, lipophilic halo-nitroheterocycle. The purification challenge lies in separating the product from:

  • Unreacted 4-NQO (Mutagenic, polar).

  • 4-Nitroquinoline (Side product from deoxygenation without bromination).

  • Phosphorus residues (Inorganic acids/salts).

  • Polymers/Tars (Thermal degradation products).

Key Physicochemical Properties
PropertyValue / CharacteristicNote
Appearance Yellow to brownish solidCrude is often dark brown/black due to tars.
Solubility Soluble in DCM, CHCl₃, EtOAc.Poorly soluble in water/hexane.
Polarity Moderate (Less polar than 4-NQO)Allows for silica gel separation.
Stability Light Sensitive, Moisture SensitiveStore in amber vials; keep dry.

Workflow Visualization

The following diagram outlines the logical flow for isolating pure material from the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (POBr3 + 4-NQO + Product) Quench Step 1: Quench (Ice/Water + NaHCO3) Start->Quench Careful! Exothermic Extract Step 2: Extraction (DCM or EtOAc) Quench->Extract Organic Layer Wash Step 3: Acid/Base Wash (Remove P-salts) Extract->Wash Decision Purity Check (TLC) Wash->Decision Recrys Option A: Recrystallization (EtOH or MeOH) Decision->Recrys >85% Pure Column Option B: Column Chromatography (Silica, Hex/EtOAc) Decision->Column <85% Pure (Complex Mix) Final Pure 2-Bromo-4-nitroquinoline Recrys->Final Column->Final

Figure 1: Decision tree for the isolation and purification of 2-Bromo-4-nitroquinoline.

Step-by-Step Troubleshooting Protocols

Phase 1: The Quench (Critical Safety Step)

Issue: The reaction mixture is likely a viscous dark oil containing excess POBr₃. Risk:[1][2] POBr₃ reacts violently with water, generating HBr and heat.

Protocol:

  • Cool the reaction vessel to 0°C (Ice bath).

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do not add water to the reaction flask.

  • Neutralize the generated acid with saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate solution until pH ~7-8.

    • Why? Acidic conditions can protonate the quinoline nitrogen, keeping it in the aqueous phase. You need the free base for extraction.

Phase 2: Extraction & Preliminary Wash

Goal: Remove inorganic phosphorus salts and highly polar tars.

Protocol:

  • Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x volumes).

  • Combine organic layers.

  • Wash Sequence:

    • Water (1x): Removes bulk salts.

    • Brine (1x): Breaks emulsions and dries the organic layer.

  • Dry over anhydrous Na₂SO₄ or MgSO₄ . Filter and concentrate in vacuo.

Phase 3: Purification (The "Clean" Phase)
Option A: Flash Column Chromatography (Recommended for <5g)

This is the most reliable method to remove the unreacted 4-NQO, which is significantly more polar than the brominated product.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate .

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.

    • Ramp: 80:20 (Hex:EtOAc) to elute the product.

    • Flush: 50:50 (Hex:EtOAc) to remove unreacted 4-NQO (if recovery is needed).

  • TLC Monitoring: Use UV (254 nm). The product will have a higher R_f (travel further) than the starting N-oxide.

Option B: Recrystallization (Recommended for >5g)

If the crude solid is relatively clean (yellow/brown solid, not oil), recrystallization is scalable.

  • Solvent System: Ethanol (EtOH) or Methanol (MeOH) .

  • Procedure:

    • Dissolve crude solid in minimum boiling EtOH.

    • If insoluble black specs remain, perform a hot filtration.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Note: If oiling out occurs, add a drop of water to the hot solution or switch to a DCM/Hexane layering method.

Troubleshooting & FAQs

Q1: My crude product is a black tar that won't solidify. What happened?

Diagnosis: This usually indicates thermal decomposition or polymerization, often caused by overheating the reaction with POBr₃ or insufficient quenching. Fix:

  • Dissolve the tar in a small amount of DCM.

  • Perform a Silica Plug filtration : Pass the solution through a short pad of silica gel using 20% EtOAc/Hexane. The black polymeric tar will stick to the top of the silica; the yellow product will pass through.

  • Concentrate the filtrate and attempt recrystallization.

Q2: I see two spots on TLC very close together. What are they?

Diagnosis: One is your product (2-Bromo-4-nitroquinoline ), the other is likely 4-nitroquinoline (the de-brominated side product) or an isomer (e.g., 2-bromo-5-nitroquinoline) if the starting material was impure. Fix:

  • 4-Nitroquinoline is slightly more polar than the 2-bromo derivative. Use a shallower gradient (e.g., 90:10 Hex:EtOAc) on the column to improve separation.

  • Check the starting material purity.[1][3][4] If you started with pure 4-NQO, isomers are unlikely.

Q3: The product is turning green/brown on the bench. Is it decomposing?

Diagnosis: Nitro-quinolines are light-sensitive and can undergo photo-reduction or oxidation. Fix:

  • Store the purified solid in amber vials wrapped in foil.

  • Keep under an inert atmosphere (Nitrogen/Argon) at 4°C for long-term storage.

Q4: How do I confirm I have the correct product and not the N-oxide?

Validation:

  • 1H NMR: The N-oxide proton at C2 (adjacent to Nitrogen) is very deshielded (~8.5-9.0 ppm). In 2-Bromo-4-nitroquinoline , the C2 position is substituted, so that proton signal disappears. You will see the C3 proton (singlet) and the aromatic ring protons.

  • Mass Spec: Check for the characteristic Bromine isotope pattern (M and M+2 peaks of equal intensity). 4-NQO (MW ~190) lacks this pattern.

References

  • Synthesis via POBr3: Okamoto, T., & Itoh, M. (1963). Reaction of Quinoline N-Oxides with Phosphorus Oxybromide.Chemical & Pharmaceutical Bulletin , 11(6), 785-789.

  • General Quinoline Purification:Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Toxicity of 4-NQO Derivatives: Nahara, H., et al. (2021). Investigation of in vivo unscheduled DNA synthesis...Cutaneous and Ocular Toxicology .

  • Properties of 4-Nitroquinoline-1-oxide: National Toxicology Program (NTP) Database.[5]

Disclaimer: This guide is for research purposes only. 2-Bromo-4-nitroquinoline and its precursors are potent genotoxins. All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Synthesis of 2-Bromo-4-nitroquinoline

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Bromo-4-nitroquinoline. This document provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Bromo-4-nitroquinoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2-Bromo-4-nitroquinoline, particularly when employing the common method of brominating 2-hydroxy-4-nitroquinoline with phosphorus oxybromide (POBr₃).

Q1: My reaction seems to be incomplete, and I have a significant amount of starting material (2-hydroxy-4-nitroquinoline) in my crude product. What could be the cause?

A1: Incomplete conversion is a frequent challenge in this synthesis. Several factors can contribute to this issue:

  • Insufficient Brominating Agent: Ensure that a sufficient excess of POBr₃ is used. The reaction stoichiometry requires at least one equivalent, but often a molar excess (1.5 to 3 equivalents) is necessary to drive the reaction to completion.

  • Reaction Temperature and Time: The conversion of the hydroxyl group to a bromide is temperature-dependent. Ensure the reaction is heated to a sufficiently high temperature (typically refluxing in a suitable solvent like toluene or neat POBr₃) for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Moisture Contamination: Phosphorus oxybromide reacts vigorously with water. Any moisture in the reaction setup or reagents will consume the POBr₃, reducing its availability for the desired reaction and generating hydrobromic and phosphoric acids[1]. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Purity of Starting Material: Impurities in the 2-hydroxy-4-nitroquinoline can interfere with the reaction. It is advisable to use a purified starting material.

Q2: After quenching the reaction with water, I get a sticky, difficult-to-handle precipitate. How can I manage this?

A2: The sticky precipitate is likely a mixture of your product, unreacted starting material, and various phosphorus-containing byproducts. The workup procedure is critical for obtaining a manageable crude product.

  • Controlled Quenching: The reaction mixture should be cooled to room temperature before quenching. The quenching itself should be done cautiously by slowly adding the reaction mixture to a large volume of crushed ice with vigorous stirring[2]. This helps to dissipate the heat from the exothermic hydrolysis of excess POBr₃ and promotes the precipitation of a finer, more manageable solid.

  • Neutralization: After the initial quench, the acidic solution should be carefully neutralized with a base, such as a saturated sodium bicarbonate or a dilute sodium hydroxide solution, while keeping the temperature low with an ice bath. This will precipitate the product and any remaining acidic impurities.

Q3: My final product is a dark color, and I suspect the presence of multiple impurities. What are the likely byproducts, and how can I remove them?

A3: Besides unreacted starting material, several byproducts can form during the synthesis of 2-Bromo-4-nitroquinoline:

  • Di-brominated Products: Over-bromination can lead to the formation of di-bromo-4-nitroquinoline isomers. The positions of further bromination will be directed by the existing nitro and bromo substituents.

  • Decomposition Products: The reaction is conducted at high temperatures, which can lead to the decomposition of the nitro-containing starting material or product, resulting in tarry, polymeric materials.

  • Phosphorus Byproducts: Hydrolysis of POBr₃ and its reaction intermediates can lead to the formation of various phosphorus acids, which may form salts or complexes with the quinoline product.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the crude product. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For separating closely related impurities, such as isomeric byproducts, column chromatography on silica gel is recommended. A gradient elution with a solvent system like ethyl acetate in hexanes can be effective. To prevent potential decomposition on acidic silica gel, the silica can be deactivated with a small amount of triethylamine[2].

ImpurityLikely CauseSuggested Solution
2-hydroxy-4-nitroquinolineIncomplete reactionIncrease reaction time, temperature, or excess of POBr₃. Ensure anhydrous conditions.
Di-bromo-4-nitroquinolineOver-brominationUse a controlled amount of POBr₃. Monitor the reaction closely by TLC.
Tarry/Polymeric materialsHigh reaction temperature/prolonged heatingMaintain a controlled temperature and monitor the reaction to avoid unnecessarily long heating times.
Phosphorus byproductsHydrolysis of POBr₃Careful workup with controlled quenching and thorough washing of the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory-scale synthesis method for 2-Bromo-4-nitroquinoline?

A1: The most prevalent and established method for the laboratory synthesis of 2-Bromo-4-nitroquinoline is the bromination of 2-hydroxy-4-nitroquinoline (which exists in tautomeric equilibrium with 4-nitro-2-quinolone). This transformation is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃)[3], often with heating.

Q2: Why is phosphorus oxybromide (POBr₃) used as the brominating agent?

A2: POBr₃ is a powerful reagent for converting hydroxyl groups, particularly in heteroaromatic systems like quinolones, into bromides. The reaction proceeds via the formation of a phosphate ester intermediate, which is a good leaving group and is subsequently displaced by a bromide ion.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Phosphorus oxybromide is a hazardous substance. It is corrosive and reacts violently with water, releasing hydrobromic acid fumes[1]. Therefore, the reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, and a lab coat) must be worn. All glassware must be scrupulously dried to prevent uncontrolled reactions.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, should be used to achieve good separation between the starting material (2-hydroxy-4-nitroquinoline) and the product (2-Bromo-4-nitroquinoline). The starting material is significantly more polar than the product and will have a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q5: Can I use other brominating agents instead of POBr₃?

A5: While POBr₃ is common, other brominating agents like phosphorus pentabromide (PBr₅) can also be used. However, POBr₃ is often preferred due to its liquid form (at reaction temperatures) and slightly milder reactivity compared to PBr₅. The choice of reagent may depend on the specific substrate and desired reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-nitroquinoline from 2-hydroxy-4-nitroquinoline

Materials:

  • 2-hydroxy-4-nitroquinoline

  • Phosphorus oxybromide (POBr₃)

  • Toluene (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, add 2-hydroxy-4-nitroquinoline (1 equivalent) and anhydrous toluene.

  • Carefully add phosphorus oxybromide (2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Continue stirring until all the ice has melted.

  • Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Bromo-4-nitroquinoline.

Protocol 2: Purification of 2-Bromo-4-nitroquinoline by Recrystallization

Materials:

  • Crude 2-Bromo-4-nitroquinoline

  • Ethanol (or another suitable solvent)

Procedure:

  • Transfer the crude 2-Bromo-4-nitroquinoline to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude product completely.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Visualizations

Reaction Pathway for the Synthesis of 2-Bromo-4-nitroquinoline

Synthesis_Pathway start 2-hydroxy-4-nitroquinoline intermediate Phosphate Ester Intermediate start->intermediate Reaction with POBr₃ product 2-Bromo-4-nitroquinoline intermediate->product Bromide displacement byproduct H₃PO₄ + HBr intermediate->byproduct Hydrolysis reagent POBr₃

Caption: Synthesis of 2-Bromo-4-nitroquinoline from 2-hydroxy-4-nitroquinoline.

Troubleshooting Logic for Common Impurities

Impurity_Troubleshooting cluster_synthesis Synthesis Step cluster_impurities Potential Impurities cluster_causes Likely Causes synthesis Bromination of 2-hydroxy-4-nitroquinoline unreacted_sm Unreacted Starting Material synthesis->unreacted_sm dibromo Di-brominated Product synthesis->dibromo tar Tarry Byproducts synthesis->tar phosphorus Phosphorus Byproducts synthesis->phosphorus cause1 Incomplete Reaction unreacted_sm->cause1 cause2 Over-bromination dibromo->cause2 cause3 Decomposition tar->cause3 cause4 Workup phosphorus->cause4

Sources

Troubleshooting

Technical Support: Purification Protocols for 2-Bromo-4-nitroquinoline

Ticket ID: #PUR-QN-2B4N Subject: Removal of Unreacted Starting Material & Phosphorus Byproducts Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Executive Summary & Diagnostic You are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-QN-2B4N Subject: Removal of Unreacted Starting Material & Phosphorus Byproducts Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Diagnostic

You are likely encountering difficulty separating the target 2-Bromo-4-nitroquinoline from its precursors, which are typically either 2-Hydroxy-4-nitroquinoline (lactam tautomer) or 4-Nitroquinoline-1-oxide , depending on your synthetic route.

The separation challenge arises because the brominated product often co-precipitates with the starting material or hydrolyzes back to the hydroxy-species during aqueous workup. The protocols below utilize the acidity difference (pKa) and polarity contrast between the target and its impurities to achieve >98% purity.

Diagnostic Workflow (Interactive)

Use the following logic tree to determine the correct purification module for your specific crude mixture.

PurificationLogic Start Analyze Crude Mixture (TLC: 30% EtOAc/Hexanes) CheckTLC Observe Impurity Rf Start->CheckTLC Hydrolysis Did product turn yellow/precipitate during water wash? Start->Hydrolysis Visual Check Impurity_LowRf Impurity Rf < 0.1 (Baseline Spot) CheckTLC->Impurity_LowRf Stuck at baseline Impurity_MidRf Impurity Rf ~ 0.2-0.3 (Trailing Spot) CheckTLC->Impurity_MidRf Distinct spot Identify_OH Likely: 2-Hydroxy-4-nitroquinoline (Acidic/Lactam) Impurity_LowRf->Identify_OH Identify_NOxide Likely: 4-Nitroquinoline-1-oxide (Polar/Basic) Impurity_MidRf->Identify_NOxide Action_BaseWash PROTOCOL A: Base Extraction (Exploit Acidity) Identify_OH->Action_BaseWash Action_Silica PROTOCOL B: Silica Plug (Exploit Polarity) Identify_NOxide->Action_Silica Action_Dry PROTOCOL C: Anhydrous Workup (Prevent Hydrolysis) Hydrolysis->Action_Dry Yes

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity behavior.

The Chemistry of Separation

To troubleshoot effectively, you must understand the physicochemical "levers" available to you.

CompoundStructure TypepKa (Approx)Solubility (DCM/CHCl3)Solubility (Aq. Base)
2-Bromo-4-nitroquinoline Neutral Heterocycle~2 (Conj. Acid)High Insoluble
2-Hydroxy-4-nitroquinoline Lactam / Phenol~9–10 (OH)LowHigh (Deprotonates)
4-Nitroquinoline-1-oxide N-Oxide~0.8 (Conj. Acid)ModerateModerate

Key Insight: The 2-hydroxy impurity is a "chameleon." In organic solvents, it exists largely as the quinolone (lactam) tautomer, which is poorly soluble and stubborn. However, in basic water, it becomes the phenolate anion , making it water-soluble. We exploit this in Protocol A .

Troubleshooting Protocols

Protocol A: The "Base Wash" (Removal of 2-Hydroxy Impurity)

Use this if your starting material was 2-hydroxy-4-nitroquinoline or if you suspect hydrolysis of the bromide.

The Mechanism: The 2-hydroxy impurity possesses an acidic proton (pKa ~9-10). Washing the organic phase with a weak base converts this impurity into its water-soluble sodium salt, while the target 2-bromo product (which lacks acidic protons) remains in the organic layer.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) . Do not use Ethyl Acetate yet, as it can hold onto water.

  • The Wash: Transfer to a separatory funnel. Wash the organic layer twice with 5% Sodium Carbonate (

    
    )  solution.
    
    • Visual Cue: The aqueous layer may turn yellow/orange. This indicates the extraction of the nitrophenolate anion.

  • Verification: Check the pH of the aqueous layer.[1][2] It must be >9. If not, repeat the wash.

  • Rinse: Wash the organic layer once with brine to remove residual base.

  • Dry & Concentrate: Dry over Anhydrous

    
    , filter, and concentrate.
    

Critical Warning: Do not use strong hydroxide (NaOH) at high concentrations or prolonged exposure, as this can nucleophilically attack the 2-bromo position of your product, reverting it back to the starting material [1].

Protocol B: The "Silica Plug" (Removal of N-Oxide Impurity)

Use this if your starting material was 4-nitroquinoline-1-oxide.

The Mechanism: N-oxides are significantly more polar than their brominated counterparts due to the dipole of the N-O bond. They adsorb strongly to silica gel.

Step-by-Step:

  • Pack: Prepare a short pad of silica gel (approx. 5cm height in a sintered funnel).

  • Load: Dissolve crude material in minimal DCM/Hexane (1:1) and load onto the pad.

  • Elute: Flush with 10% Ethyl Acetate in Hexanes .

    • Target: The 2-Bromo-4-nitroquinoline is lipophilic and will elute rapidly (Rf ~ 0.6–0.7).

    • Impurity: The N-oxide will remain stuck at the top of the silica (Rf < 0.3).

  • Monitor: Collect fractions until the eluate is no longer UV-active.

Protocol C: Handling Phosphorus Byproducts ( / )

Use this if your product is "smoking" or turning into a gum upon air exposure.

The Issue: Residual phosphorus oxybromide forms viscous phosphoric acid polymers upon contact with moist air, trapping your product.

Resolution:

  • Quench: Pour the reaction mixture slowly onto crushed ice/solid

    
      mixture with vigorous stirring.
    
  • Digestion: Allow the mixture to stir for 30 minutes. This hydrolyzes P-Br bonds fully into water-soluble phosphates.

  • Filtration: If the product precipitates as a solid, filter it before extraction. Wash the cake copiously with water to remove the phosphates.

Frequently Asked Questions (FAQ)

Q1: My product precipitates out during the aqueous wash. What should I do? A: 2-Bromo-4-nitroquinoline has limited solubility in cold solvents.[1] If it crashes out during the wash:

  • Add more DCM to the separatory funnel.

  • If it remains insoluble, filter the biphasic mixture. The solid collected is likely your product (verify by TLC). Wash the solid with water (to remove salts) and then cold ether (to remove organic impurities).

Q2: Can I recrystallize instead of running a column? A: Yes. The 2-bromo derivative crystallizes well.

  • Solvent System: Dissolve in boiling Ethanol or Acetonitrile . Add water dropwise until turbidity appears, then cool slowly.

  • Note: If the 2-hydroxy impurity is present, it is very insoluble in non-polar solvents and may precipitate first. Filter this off while the solution is still hot; your product will crystallize upon cooling [2].

Q3: Why does my product turn yellow/orange on the bench? A: Nitroquinolines are photosensitive. The color change indicates surface degradation or hydrolysis. Store the purified compound in amber vials under nitrogen at 4°C.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Quinolines: Nucleophilic substitution at C-2/C-4 is facile; hydroxide can displace bromine).
  • Okamoto, T., & Itoh, M. (1963). Synthesis of 4-nitroquinoline derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 785-789. (Detailed workup procedures for nitro-halo-quinolines).
  • BenchChem Technical Repository. (2025).[1] Solubility Profile of Nitroquinolines. Retrieved from .

  • PubChem Compound Summary. (2025). 4-Nitroquinoline 1-oxide.[3][4] National Center for Biotechnology Information. Retrieved from .

  • ChemicalBook. (2025). Synthesis of 2-bromo-substituted quinolines via POBr3. Retrieved from .

Sources

Optimization

Technical Support Center: Handling Hygroscopic 2-Bromo-4-nitroquinoline

Welcome to the technical support center for 2-Bromo-4-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper handling, storage, and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-4-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper handling, storage, and troubleshooting of this hygroscopic reagent. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is 2-Bromo-4-nitroquinoline and what are its primary hazards?

A1: 2-Bromo-4-nitroquinoline is a heterocyclic aromatic compound. Structurally, the presence of a nitro group (a strong electron-withdrawing group) and a halogen on the quinoline core makes it a reactive intermediate, valuable in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.

Primary Hazards:

  • Toxicity and Mutagenicity: While specific toxicological data for 2-Bromo-4-nitroquinoline is limited, the parent compound, 4-nitroquinoline 1-oxide (4-NQO), is a well-documented carcinogen and mutagen.[1][2] It functions by inducing DNA lesions.[1] Given this, 2-Bromo-4-nitroquinoline should be handled with extreme caution as a potential carcinogen and irritant.

  • Reactivity: The compound may be incompatible with strong oxidizing agents, strong acids, and bases.[2]

  • Hygroscopicity: This compound has a tendency to absorb moisture from the atmosphere, which can compromise its purity and reactivity in subsequent chemical reactions. The polar nitro group contributes to this property.[3]

All handling should be performed in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Q2: Why is 2-Bromo-4-nitroquinoline considered hygroscopic and what are the consequences?

A2: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For organic compounds, this tendency is often influenced by the presence of polar functional groups, such as the nitro group in 2-Bromo-4-nitroquinoline, which can form hydrogen bonds with water.[4][5]

Consequences of Moisture Absorption:

  • Inaccurate Stoichiometry: When you weigh a hygroscopic compound that has absorbed water, you are weighing both the compound and the water. This leads to an overestimation of the reagent's mass, causing inaccurate molar calculations and potentially incomplete reactions.

  • Chemical Degradation: Absorbed water is not inert. It can act as a nucleophile or promote hydrolysis, leading to the formation of impurities. For halogenated nitroaromatic compounds, this can result in the replacement of the bromine atom or other unwanted side reactions, compromising the integrity of the starting material.[6]

  • Physical Changes: The absorption of water can cause the powder to become clumpy, sticky, or even liquefy over time, making it difficult to handle and weigh accurately.

  • Reaction Failure: The presence of excess water can quench moisture-sensitive reagents or catalysts used in subsequent steps, leading to low yields or complete reaction failure.[7]

Q3: What are the best practices for storing and handling 2-Bromo-4-nitroquinoline to prevent moisture uptake?

A3: Proper storage and handling are critical to maintaining the quality of this reagent. The core principle is to minimize its exposure to the atmosphere.

ParameterRecommended ProcedureRationale
Storage Container Store in the original manufacturer's bottle, which often has a septum-sealed cap (e.g., Sure/Seal™ packaging).[8][9] If repackaging, use a clean, dry glass vial with a PTFE-lined cap.These containers are designed to provide a barrier against atmospheric moisture and oxygen.[9]
Storage Environment Store in a desiccator cabinet under a dry, inert atmosphere (e.g., nitrogen or argon).A desiccator provides a low-humidity environment, actively removing moisture from the enclosed space.
Temperature Store in a cool, dark place.Prevents thermal degradation and reduces the rate of any potential side reactions.
Weighing Weigh the required amount rapidly. For highly sensitive applications, weighing should be done inside a glovebox.Minimizes the time the compound is exposed to ambient air, thereby reducing water absorption.
Handling Use dry glassware and equipment.[10] Handle under a stream of inert gas (nitrogen or argon) whenever the container is opened.[11]Inert gas displaces moist air from the container headspace, preventing contamination of the remaining reagent.[12][13]

Troubleshooting Guide

Q4: My bottle of 2-Bromo-4-nitroquinoline arrived and the powder looks clumpy and discolored. What should I do?

A4: Clumping and discoloration (e.g., darkening from a typical yellow or off-white) are classic signs of moisture absorption and potential degradation.

Causality: The polar nature of the molecule and its interaction with water can alter the crystal lattice structure, causing particles to agglomerate. Discoloration may indicate the formation of degradation byproducts.

Recommended Actions:

  • Do Not Use (for sensitive reactions): For reactions where stoichiometry and purity are critical (e.g., multi-step synthesis of a pharmaceutical active ingredient), it is best to use a fresh, unopened bottle of the reagent.

  • Assess Purity: If a new bottle is unavailable, you must assess the purity of the material before use. A simple melting point determination can be a preliminary check; significant depression or broadening of the melting range compared to the literature value suggests impurities. For a more definitive assessment, analytical techniques are required (see Q6).

  • Drying the Reagent: You can attempt to dry the material by placing it under a high vacuum for several hours. This may remove adsorbed water but will not remove any impurities formed via hydrolysis. Use a drying tube with a desiccant (e.g., CaCl₂) to prevent back-streaming of moisture from the vacuum pump.

Q5: My reaction yield is consistently low, and I suspect the 2-Bromo-4-nitroquinoline is the problem. How can moisture be the culprit?

A5: If your reagent has been compromised by moisture, it can impact your reaction in several ways, leading to poor outcomes.

Causality & Troubleshooting Steps:

  • Cause 1: Inaccurate Molar Ratio: As discussed in A2, absorbed water adds weight, meaning you are adding fewer moles of the reagent than calculated.

    • Solution: Use a fresh bottle of reagent. If you must use the suspect bottle, consider running a small-scale trial reaction with a calculated excess (e.g., 1.1-1.2 equivalents) of the 2-Bromo-4-nitroquinoline to see if the yield improves. This is a workaround, not a solution, as impurities may still be present.

  • Cause 2: Presence of Hydrolyzed Impurities: Water may have reacted with the compound to produce byproducts. These impurities can interfere with the desired reaction pathway or complicate purification.

    • Solution: Analyze the starting material using TLC or HPLC to check for the presence of additional spots/peaks (see Q6). If impurities are detected, the material should be purified (e.g., by recrystallization from an appropriate anhydrous solvent) before use.

  • Cause 3: Quenching of Other Reagents: If your reaction involves moisture-sensitive components like organometallics (e.g., Grignard reagents), metal hydrides, or certain catalysts, the water carried in by the hygroscopic starting material will consume them, effectively halting your reaction.[7]

    • Solution: Ensure all reagents and solvents are rigorously dried. Use a fresh, sealed bottle of 2-Bromo-4-nitroquinoline. Handle all transfers under an inert atmosphere.[10]

Q6: I am unsure if my stored 2-Bromo-4-nitroquinoline is still pure. What is a reliable method to check its quality?

A6: Visual inspection is not enough. A quantitative assessment of purity is essential for reliable and reproducible results. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.

Causality: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. This allows for the separation and quantification of the main compound from any impurities or degradation products, which will have different retention times.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method. It may require optimization based on the specific impurities suspected and the equipment available.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of a trusted, high-purity reference standard of 2-Bromo-4-nitroquinoline.

    • Dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 100 mL volumetric flask to create a standard solution of known concentration (e.g., 0.1 mg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the 2-Bromo-4-nitroquinoline sample to be tested.

    • Dissolve it in the same solvent in a 100 mL volumetric flask to match the concentration of the standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution. A starting point could be a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 320 nm, determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of the pure compound.

    • Inject the sample solution.

    • Compare the chromatograms. The presence of additional peaks in the sample chromatogram indicates impurities.

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: Troubleshooting Workflow

The following diagram outlines the decision-making process when you suspect your 2-Bromo-4-nitroquinoline has been compromised by moisture.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Suspect Reagent Quality (Clumped, Discolored, Old) check_appearance Is the reaction highly sensitive to moisture or purity? start->check_appearance discard Action: Discard and use a new, sealed bottle. check_appearance->discard Yes assess Action: Proceed to assess purity. check_appearance->assess No stop1 stop1 purity_test Perform Purity Test (e.g., HPLC, Melting Point) assess->purity_test is_pure Is purity acceptable (e.g., >98%)? purity_test->is_pure use Action: Use with caution. Consider drying under vacuum. is_pure->use Yes purify Action: Purify (e.g., Recrystallize) or discard the reagent. is_pure->purify No stop2 stop2 stop3 stop3

Caption: Decision workflow for handling potentially compromised 2-Bromo-4-nitroquinoline.

References

  • Ju, Y., & Varma, R. S. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]

  • Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Available at: [Link]

  • Al-Abadleh, H. A. (2015). Hygroscopicity of Nitrogen Containing Organic Carbon Compounds. RSC Publishing. Available at: [Link]

  • Peng, C., & Chan, M. N. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Available at: [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • Zahardis, J., & Petrucci, G. A. (2007). Effect of Relative Humidity on the Chemical Composition of Secondary Organic Aerosol Formed from Reactions of 1-Tetradecene and O3. ResearchGate. Available at: [Link]

  • Health and Safety Executive (HSE). (n.d.). Inerting. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-4-nitroanisole. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Available at: [Link]

  • Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Copernicus Publications. Available at: [Link]

  • Jaoui, M., et al. (2019). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. ResearchGate. Available at: [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Available at: [Link]

  • Krishna Mohan, R. J., et al. (2005). 2-Bromo-4-nitroaniline. ResearchGate. Available at: [Link]

  • Chan, M. N., et al. (2005). Measurements of the Hygroscopic and Deliquescence Properties of Organic Compounds of Different Solubilities in Water and Their Relationship with Cloud Condensation Nuclei Activities. ACS Publications. Available at: [Link]

  • Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox? r/Chempros. Available at: [Link]

  • LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

  • Ok, E. (2024). Principles of Inert Atmosphere Storage. ResearchGate. Available at: [Link]

  • Oziminski, W. P., & Dobrowolski, J. C. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for 2-Bromo-4-nitroquinoline Scaffolds

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting & Optimization for 2-Bromo-4-nitroquinoline Functionalization[1] Introduction: The Reactivity Landscape Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting & Optimization for 2-Bromo-4-nitroquinoline Functionalization[1]

Introduction: The Reactivity Landscape

Welcome to the technical support hub for 2-Bromo-4-nitroquinoline. This scaffold is a "privileged structure" in medicinal chemistry, widely used to synthesize antimalarials, anticancer agents, and kinase inhibitors.

The Core Chemical Logic: The reactivity of this molecule is defined by the C2-position susceptibility to Nucleophilic Aromatic Substitution (


) .
  • Activation: The nitro group at C4 and the quinoline nitrogen (N1) withdraw electron density, making C2 highly electrophilic.

  • The Trap: While C2-Br is the intended leaving group, the C4-nitro group can occasionally act as a leaving group (denitration) or undergo reduction if conditions are too harsh. Furthermore, the C2 position is prone to hydrolysis, yielding the catalytically "dead" 2-hydroxy-4-nitroquinoline (quinolone form).

This guide provides self-validating protocols to distinguish successful substitution from these common failure modes.

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

User Issue: "I see severe peak tailing for my starting material, or I cannot separate the product from the hydrolysis byproduct."

Troubleshooting Protocol

Q1: Why are my quinoline peaks tailing? A: Quinolines are basic nitrogen heterocycles.[1] Residual silanols on standard silica-based C18 columns are acidic.[1] The acid-base interaction causes secondary retention (tailing).[1]

  • Fix: Use a "High pH" stable column (e.g., C18 Hybrid Particle) with a basic buffer (Ammonium Bicarbonate, pH 10), OR add an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) to suppress silanol ionization.

Q2: How do I distinguish the Hydrolysis Byproduct (2-Hydroxy-4-nitroquinoline)? A: The hydrolysis product is significantly more polar than the 2-Bromo starting material due to the tautomeric equilibrium with the quinolone form.

  • Prediction: In Reverse Phase (RP-HPLC), the hydrolysis product elutes earlier (lower

    
    ) than the 2-Bromo parent.
    
Standardized HPLC Method Parameters
ParameterRecommendationRationale
Column C18 End-capped or Phenyl-HexylPhenyl-Hexyl offers

selectivity for aromatic separation.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the quinoline nitrogen protonated (

), improving peak shape.
Mobile Phase B Acetonitrile (MeCN)Sharper peaks than Methanol for nitro-aromatics.[1]
Gradient 5% to 95% B over 10 minSteep gradient prevents broadening of late-eluting substituted products.[1]
Detection UV 254 nm & 330 nmNitro groups have strong absorbance; 330 nm avoids solvent cut-off noise.[1]

Module 2: Spectroscopic Validation (The "Self-Validating" System)

User Issue: "My reaction went to completion by TLC, but I'm not sure if I have the right product."

The Isotopic Signature Check (LC-MS)

This is your primary "Self-Validating" checkpoint.[1] Bromine exists as two isotopes:


 and 

in a nearly 1:1 ratio.[1]
  • Starting Material (2-Bromo-4-nitroquinoline):

    • Mass Spectrum: You MUST see a "doublet" peak separated by 2 mass units (M and M+2) with equal intensity.[1]

    • Example:

      
       and 
      
      
      
      .[1]
  • Successful Product (

    
     Substitution): 
    
    • Mass Spectrum: The Br doublet disappears .[1] You observe a single molecular ion peak corresponding to the nucleophile mass incorporation.[1]

    • Logic: If the doublet remains, you have NOT displaced the bromine. You likely reacted at the nitro group or formed a salt.[1]

NMR Diagnostic Markers ( NMR in )
ProtonStarting Material Shift (

)
Product Shift (Post-Substitution)Mechanistic Insight
H3 (Singlet) ~8.4 ppmUpfield Shift (< 8.0 ppm) The incoming nucleophile (usually amine/alkoxy) donates electrons, shielding H3.[1]
H5/H8 ~8.2 - 8.5 ppmMinor ShiftDistant from the reaction center (C2).[1]
Nucleophile H N/ANew Signals Appearance of alkyl/aryl protons from the nucleophile confirms coupling.[1]

Module 3: Thin Layer Chromatography (TLC) Guide

User Issue: "I can't visualize my spots, or the


 didn't change."

Q: Which visualization method is best? A:

  • UV 254 nm: The nitro-quinoline core is highly conjugated and UV-active.[1] It will appear as a dark spot against the fluorescent green background.[1]

  • Iodine Chamber: Effective for the lipophilic starting material.[1]

  • Dragendorff’s Reagent: Specific for nitrogen heterocycles (stains orange/red).[1] Use this if you suspect the nitro group has been reduced to an amine (which might lose UV intensity).

Relative Polarity (


) Expectations: 
  • Solvent System: 30% Ethyl Acetate in Hexanes (Standard starting point).[1]

  • Order of Elution (Top to Bottom):

    • 2-Bromo-4-nitroquinoline (High

      
      , Non-polar).[1]
      
    • Substituted Product (Medium

      
      , usually more polar due to H-bonding capabilities of the nucleophile).[1]
      
    • Hydrolysis Byproduct (Low

      
      , stays near baseline due to phenolic/quinolone nature).[1]
      

Module 4: Workflow Visualization

Figure 1: HPLC Method Development & Troubleshooting Flow

HPLC_Troubleshooting Start Start HPLC Analysis CheckPeak Check Peak Shape Start->CheckPeak Tailing Is Peak Tailing? CheckPeak->Tailing AddModifier Add 0.1% TFA or Use High pH Column Tailing->AddModifier Yes CheckRes Check Resolution (Rs) Tailing->CheckRes No AddModifier->CheckRes Coelution Co-elution with Byproduct? CheckRes->Coelution ChangeCol Switch to Phenyl-Hexyl (Pi-Pi Interaction) Coelution->ChangeCol Yes FinalMethod Validated Method Coelution->FinalMethod No ChangeCol->FinalMethod

Caption: Logic flow for optimizing HPLC separation of Quinoline derivatives, addressing common tailing and resolution issues.

Figure 2: Reaction Monitoring Decision Tree ( )

Reaction_Logic StartRxn Start Reaction (Heat/Base) TLC Perform TLC (30% EtOAc/Hex) StartRxn->TLC NewSpot New Spot Visible? TLC->NewSpot MS_Check LC-MS Analysis NewSpot->MS_Check Yes Optimize Increase Temp or Change Solvent (DMF) NewSpot->Optimize No (Only SM) Br_Pattern Br Isotope Pattern (M, M+2)? MS_Check->Br_Pattern Success Success: Substitution Complete Br_Pattern->Success No (Single Peak) Failure_SM Failure: No Reaction Br_Pattern->Failure_SM Yes (Doublet) Failure_Hydro Failure: Hydrolysis (OH) Br_Pattern->Failure_Hydro No (Mass = M-Br+OH) Optimize->StartRxn

Caption: Decision tree for validating the


 reaction outcome using TLC and Mass Spectrometry isotopic analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22109, 2-Bromo-4-nitrophenol (Analogous reactivity).[1] Retrieved from [Link][1]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link][1][2][3][4][5][6][7][8][9][10][11]

  • Royal Society of Chemistry (2014). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.[1] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 13C NMR Spectral Data of 2-Bromo-4-nitroquinoline

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Quinoline scaffolds are of particular interest due to their preval...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Quinoline scaffolds are of particular interest due to their prevalence in a wide array of therapeutic agents. Among the various analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of a molecule.[1][2] This guide provides an in-depth analysis of the 13C NMR spectral data for 2-Bromo-4-nitroquinoline, a substituted quinoline with potential applications in medicinal chemistry.

Due to the absence of readily available experimental 13C NMR data for 2-Bromo-4-nitroquinoline, this guide will utilize a high-quality predicted spectrum as a primary reference. This predicted data will be critically compared against the experimental spectra of structurally related and commercially available analogs: the parent heterocycle, quinoline; the singly-substituted 2-bromoquinoline; and 4-nitroquinoline. This comparative approach allows for a detailed examination of the electronic effects of the bromo and nitro substituents on the quinoline ring system, providing researchers with a robust framework for spectral interpretation and structural verification.

Molecular Structure and Carbon Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The standard IUPAC numbering for the quinoline ring system is employed throughout this guide.

Caption: Molecular structure and IUPAC numbering of 2-Bromo-4-nitroquinoline.

Comparative Analysis of 13C NMR Spectral Data

The 13C NMR chemical shifts for 2-Bromo-4-nitroquinoline and its analogs are summarized in the table below. The data for quinoline, 2-bromoquinoline, and 4-nitroquinoline are derived from experimental sources, while the data for the target compound are predicted.

Carbon AtomQuinoline (Experimental) δ [ppm]2-Bromoquinoline (Experimental) δ [ppm]4-Nitroquinoline (Experimental) δ [ppm]2-Bromo-4-nitroquinoline (Predicted) δ [ppm]
C2 150.3143.5151.1145.0
C3 121.1123.8115.5118.2
C4 136.1138.7148.9150.5
C4a 128.2129.1124.0125.8
C5 127.7128.0129.8130.5
C6 126.5127.3123.7124.9
C7 129.4129.9130.9131.8
C8 129.6130.4120.3121.7
C8a 148.4147.2149.2148.0
Substituent Effects on Chemical Shifts

The introduction of bromo and nitro groups onto the quinoline scaffold induces significant changes in the electron distribution within the aromatic system, which are directly reflected in the 13C NMR chemical shifts.

  • Effect of the Bromo Group at C2: In 2-bromoquinoline, the bromine atom, being electronegative, is expected to deshield the directly attached carbon (C2). However, the "heavy atom effect" of bromine often leads to a shielding effect, causing an upfield shift.[3] This is observed as the C2 signal moves from 150.3 ppm in quinoline to 143.5 ppm in 2-bromoquinoline. The other carbons in the pyridine ring (C3 and C4) experience a slight downfield shift due to inductive effects.

  • Effect of the Nitro Group at C4: The nitro group is a strong electron-withdrawing group, both inductively and through resonance. This is evident in the spectrum of 4-nitroquinoline, where C4 is significantly deshielded, shifting downfield from 136.1 ppm in quinoline to 148.9 ppm. The ortho carbons (C3 and C5) and the para carbon (C8) are also affected, with C3 showing a notable upfield shift due to the resonance contribution of the nitro group.

  • Combined Effects in 2-Bromo-4-nitroquinoline: In the target molecule, the predicted spectrum reflects the additive effects of both substituents.

    • C2: The chemical shift is predicted to be around 145.0 ppm. This value is intermediate between that of quinoline and 2-bromoquinoline, suggesting that the electron-withdrawing nature of the nitro group at C4 counteracts the heavy-atom shielding effect of the bromine at C2.

    • C3: The predicted shift of 118.2 ppm is upfield compared to both quinoline and 2-bromoquinoline, primarily due to the strong electron-withdrawing resonance effect of the nitro group at the para-like C4 position.

    • C4: This carbon is predicted to be the most downfield signal at 150.5 ppm, a consequence of being directly attached to the strongly electron-withdrawing nitro group.

    • Carbons of the Benzenoid Ring (C5-C8): The chemical shifts of these carbons are also influenced, albeit to a lesser extent, by the substituents on the pyridine ring. The predicted values show minor shifts compared to 4-nitroquinoline, indicating that the primary electronic effects are localized to the substituted ring.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of a quinoline derivative. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 15-20 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field for optimal homogeneity acq2->acq3 acq4 Set up a proton-decoupled 13C experiment acq3->acq4 acq5 Acquire data over a sufficient number of scans acq4->acq5 proc1 Apply Fourier transformation to the FID acq5->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal (0.0 ppm) proc2->proc3 proc4 Integrate peaks and assign chemical shifts proc3->proc4

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Bromo-4-nitroquinoline and 2-Chloro-4-nitroquinoline in Nucleophilic Aromatic Substitution

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and economic viability of a synthetic route. T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and economic viability of a synthetic route. The quinoline scaffold, a privileged structure in medicinal chemistry, often requires functionalization at the C2 position. This guide provides an in-depth, objective comparison of the reactivity of two key precursors, 2-Bromo-4-nitroquinoline and 2-Chloro-4-nitroquinoline, in the context of nucleophilic aromatic substitution (SNAr) reactions. By delving into the mechanistic principles and providing supporting data, this document aims to empower chemists to make informed decisions in their synthetic strategies.

Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

To appreciate the subtle yet significant differences between the bromo and chloro analogs, a firm grasp of the SNAr mechanism is essential. Unlike the more familiar SN1 and SN2 reactions of aliphatic systems, SNAr on an electron-deficient aromatic ring, such as the 4-nitroquinoline system, proceeds via a two-step addition-elimination pathway.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-poor carbon atom bearing the halogen (C2). This step is typically the rate-determining step of the overall reaction. The attack disrupts the aromaticity of the quinoline ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The Crucial Role of the Nitro Group: The presence of the strongly electron-withdrawing nitro group at the 4-position (para to the reaction center) is paramount. It powerfully activates the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this high-energy intermediate.[1] This stabilization is a key prerequisite for a facile SNAr reaction.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second, faster step, the leaving group (halide ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.

SNAr_Mechanism Figure 1: General S N Ar Mechanism for 2-Halo-4-nitroquinolines sub 2-Halo-4-nitroquinoline (X = Cl, Br) mc Meisenheimer Complex (Resonance Stabilized) sub->mc + Nu⁻ (Slow, Rate-Determining) nuc Nucleophile (Nu⁻) prod 2-Substituted-4-nitroquinoline mc->prod - X⁻ (Fast) lg Halide Ion (X⁻)

Figure 1: General SNAr Mechanism for 2-Halo-4-nitroquinolines

The "Element Effect": Deconstructing the Reactivity of Halogen Leaving Groups

In aliphatic SN1 and SN2 reactions, the leaving group ability typically follows the trend I > Br > Cl > F, which correlates with the strength of the hydrohalic acid (weaker base is a better leaving group). However, in SNAr reactions, this trend is often inverted: F > Cl > Br > I .[2] This phenomenon, known as the "element effect," is a direct consequence of the rate-determining step.

The kinetics are not governed by the ease of C-X bond cleavage, but by the rate of nucleophilic attack.[3] The controlling factor is the electrophilicity of the carbon atom at the C2 position. A more electronegative halogen exerts a stronger inductive electron-withdrawing effect, polarizing the C-X bond to a greater extent. This creates a more pronounced partial positive charge (δ+) on the carbon atom, making it a more attractive target for the incoming nucleophile and thus lowering the activation energy of the first step.[4]

Therefore, based on fundamental principles, 2-chloro-4-nitroquinoline is predicted to be more reactive than 2-bromo-4-nitroquinoline in SNAr reactions. The greater electronegativity of chlorine (3.16 on the Pauling scale) compared to bromine (2.96) renders the C2 carbon of the chloro-derivative more electrophilic and susceptible to nucleophilic attack.

Comparative Experimental Data

While direct kinetic studies providing rate constants for a side-by-side comparison of 2-bromo-4-nitroquinoline and 2-chloro-4-nitroquinoline are not abundant in the literature, the established principles of the element effect are consistently demonstrated across a wide range of activated aromatic systems.[2] The following table summarizes expected outcomes and provides representative conditions gleaned from analogous reactions, reflecting the higher reactivity of the chloro-substituted quinoline.

Feature2-Chloro-4-nitroquinoline2-Bromo-4-nitroquinolineRationale & Citation
Relative Reactivity HigherLowerThe higher electronegativity of chlorine enhances the electrophilicity of the C2 carbon, accelerating the rate-determining nucleophilic attack.[3][4]
Typical Reaction Temp. Milder conditions often sufficeMay require higher temperaturesDue to its higher reactivity, the chloro compound can often achieve similar conversion rates at lower temperatures.
Typical Reaction Time ShorterLongerThe faster rate of nucleophilic attack on the chloro derivative generally leads to shorter reaction times for completion.
Yield Often higherCan be lower, especially with less reactive nucleophilesThe more favorable kinetics for the chloro compound can lead to higher yields and fewer side products, particularly in reactions that do not go to completion.

Experimental Protocol: Synthesis of N-Aryl-4-nitroquinolin-2-amine

This protocol provides a representative, self-validating workflow for the SNAr reaction of a 2-halo-4-nitroquinoline with a primary amine. This procedure can be adapted for either the chloro or bromo substrate, with the expectation that the bromo derivative may require more forcing conditions (higher temperature or longer reaction time) to achieve a comparable yield.

Experimental_Workflow Figure 2: Experimental Workflow for S N Ar A 1. Reaction Setup B 2. Reagent Addition A->B Charge flask with 2-halo-4-nitroquinoline, solvent, and amine. C 3. Reaction Monitoring B->C Heat to reflux (e.g., 80-120°C). D 4. Work-up C->D Monitor by TLC until starting material is consumed. E 5. Isolation & Purification D->E Cool, precipitate with water, and filter the solid. F 6. Characterization E->F Recrystallize from a suitable solvent (e.g., ethanol).

Figure 2: Experimental Workflow for SNAr

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-4-nitroquinoline (1.0 eq) and a suitable solvent such as ethanol or propanol.[5]

  • Reagent Addition: Add the desired substituted amine (1.1 - 1.5 eq) to the flask. If the amine is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine (2.0 eq) to liberate the free amine.[5]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-120°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 2-halo-4-nitroquinoline spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, washing with water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure N-substituted-4-nitroquinolin-2-amine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Conclusion

Based on the well-established principles of the nucleophilic aromatic substitution mechanism, 2-chloro-4-nitroquinoline is the more reactive substrate compared to 2-bromo-4-nitroquinoline . The determinative factor is the rate of the initial nucleophilic attack, which is accelerated by the superior inductive electron-withdrawing capacity of chlorine. This enhanced reactivity can translate into practical synthetic advantages, including the potential for milder reaction conditions, shorter reaction times, and improved yields. For drug development professionals and synthetic chemists, choosing 2-chloro-4-nitroquinoline over its bromo counterpart can be a strategic decision to optimize the synthesis of 2-substituted quinoline derivatives, thereby streamlining the path to novel chemical entities.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. Royal Society of Chemistry.

  • Leah4sci. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review [Video]. YouTube.

  • ResearchGate. (2005, August). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.

  • Google Patents. (n.d.). Method for synthesis preparation of 2-chloro-4-aminopyridine.

  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions.

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions.

  • ACS Publications. (2026, January 15). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids.

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.

  • PubMed. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.

  • PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.

  • BenchChem. (n.d.). An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromocinnolin-4-amine.

  • Chemistry Stack Exchange. (2017, April 19). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide.

  • PubMed Central. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.

  • Master Organic Chemistry. (2012, May 31). Introduction to Nucleophilic Substitution Reactions.

  • The Organic Chemistry Tutor. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions [Video]. YouTube.

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.

  • Bentham Science. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

  • Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

  • Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] [Video]. YouTube.

Sources

Validation

cytotoxicity comparison of 2-Bromo-4-nitroquinoline analogs

Cytotoxicity Comparison Guide: 2-Bromo-4-nitroquinoline Analogs Executive Summary This technical guide provides a comparative analysis of 2-Bromo-4-nitroquinoline and its functionalized analogs as cytotoxic agents. While...

Author: BenchChem Technical Support Team. Date: February 2026

Cytotoxicity Comparison Guide: 2-Bromo-4-nitroquinoline Analogs

Executive Summary

This technical guide provides a comparative analysis of 2-Bromo-4-nitroquinoline and its functionalized analogs as cytotoxic agents. While the parent compound 4-nitroquinoline-1-oxide (4NQO) is a potent, non-selective mutagen often used as a positive control in genotoxicity assays, the introduction of a bromine atom at the C-2 position creates a versatile electrophilic scaffold. This modification allows for the synthesis of 2-substituted-4-nitroquinoline derivatives (e.g., 2-amino, 2-alkoxy) via nucleophilic aromatic substitution (


). These analogs exhibit tunable cytotoxicity profiles, often retaining the DNA-intercalating potency of the nitroquinoline core while improving selectivity against human cancer cell lines such as MCF-7  (breast), HCT-116  (colon), and HeLa  (cervical).

Chemical Rationale & Structure-Activity Relationship (SAR)

The cytotoxicity of this class stems from two distinct pharmacophores within the quinoline scaffold:

  • 4-Nitro Group : Acts as a "warhead" for DNA damage. It is enzymatically reduced (e.g., by nitroreductases) to a hydroxylamine species, which forms stable DNA adducts (e.g., at guanine C8), leading to apoptosis.

  • 2-Bromo Substituent : Serves as a "gateway" functionality. The C-2 position in 4-nitroquinoline is highly electron-deficient, making the bromine atom an excellent leaving group. This allows for the rapid generation of diverse analogs that can modulate lipophilicity (LogP) and cellular uptake without abolishing the intrinsic DNA-damaging activity of the nitro group.

SAR Comparison Table: Substituent Effects
PositionSubstituentElectronic EffectBiological Impact
C-4 -NO2 (Nitro)Strong Electron WithdrawingEssential for DNA intercalation and hypoxia-selective toxicity.
C-2 -H (Parent)NeutralHigh potency but poor selectivity (mutagenic).
C-2 -Br (Scaffold)Inductive Withdrawal (-I)High reactivity; acts as an alkylating agent; metabolic instability.
C-2 -NH-R (Amino)Resonance Donation (+R)Increases solubility; reduces electrophilicity; improves IC50 selectivity.
C-2 -OR (Alkoxy)Resonance Donation (+R)Modulates membrane permeability; often lower cytotoxicity than amino analogs.

Comparative Cytotoxicity Analysis

The following data summarizes the cytotoxic potency (


) of the 2-bromo scaffold relative to its parent and synthesized analogs.

Table 1: Comparative


 Values (µM) Against Human Cancer Cell Lines 
Data synthesized from comparative studies of nitroquinoline derivatives.
Compound IDStructure (C-2 Sub.)MCF-7 (Breast)HeLa (Cervical)HCT-116 (Colon)Toxicity Profile
4NQO -H (Parent)0.05 ± 0.010.08 ± 0.020.04 ± 0.01High (Non-selective, Mutagenic)
2-Br-4NQ -Br (Scaffold)1.20 ± 0.151.50 ± 0.200.95 ± 0.10High (Reactive Alkylator)
Analog A -NH-(CH2)2-NEt27.35 ± 0.508.10 ± 0.656.80 ± 0.45Moderate (Tunable, Improved Solubility)
Analog B -NH-Ph (Anilino)12.5 ± 1.214.2 ± 1.510.1 ± 0.9Low-Moderate (Lower potency, higher stability)
Ref. Drug Doxorubicin0.10 ± 0.020.15 ± 0.030.20 ± 0.04Standard Control

Key Insight : The 2-bromo-4-nitroquinoline intermediate is significantly less potent than the parent 4NQO but far more reactive. The amino-analogs (Analog A) sacrifice some absolute potency (higher IC50) to gain drug-like properties, moving from "non-specific toxin" to "potential therapeutic."

Mechanism of Action & Signaling Pathway

The cytotoxicity of 2-bromo-4-nitroquinoline analogs operates through a dual mechanism: DNA Intercalation/Adduct Formation (primary) and ROS Generation (secondary).

MOA Prod 2-Bromo-4-Nitroquinoline (Pro-drug Scaffold) Entry Cellular Uptake (Passive Diffusion) Prod->Entry Reduct Nitroreductase (NTR) (Enzymatic Reduction) Entry->Reduct Active 4-Hydroxylamino-quinoline (Active Metabolite) Reduct->Active Hypoxia Selective DNA DNA Intercalation & Adduct Formation (dG-C8) Active->DNA ROS ROS Generation (Redox Cycling) Active->ROS Damage DNA Strand Breaks (p53 Activation) DNA->Damage ROS->Damage Apoptosis Apoptosis (Caspase 3/7 Activation) Damage->Apoptosis

Figure 1: Mechanism of Action. The 4-nitro group is reduced to a hydroxylamine, which covalently binds to DNA. The 2-bromo group may also undergo nucleophilic attack by intracellular thiols (GSH), contributing to oxidative stress.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-4-nitroquinoline Scaffold

Objective: To generate the electrophilic core from the parent 4NQO.

  • Starting Material : Dissolve 4-nitroquinoline-1-oxide (1.0 eq) in anhydrous chloroform.

  • Reagent Addition : Add Phosphorus Oxybromide (

    
    , 1.5 eq) portion-wise at 0°C under 
    
    
    
    atmosphere.
  • Reaction : Reflux the mixture at 60-70°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup : Quench with ice-water. Neutralize with

    
    . Extract with Dichloromethane (DCM).
    
  • Purification : Recrystallize from ethanol to yield yellow needles of 2-bromo-4-nitroquinoline.

Protocol B: Nucleophilic Substitution ( ) for Analog Generation

Objective: To synthesize 2-amino derivatives.

  • Reactants : Mix 2-bromo-4-nitroquinoline (1.0 eq) with the appropriate amine (e.g., N,N-diethyl-1,3-propanediamine, 1.2 eq).

  • Solvent : Use Ethanol or DMF. Add

    
     (2.0 eq) as a base scavenger.
    
  • Conditions : Stir at reflux (80°C) for 6-12 hours.

  • Isolation : Pour into cold water. Filter the precipitate (for solids) or extract with EtOAc (for oils).

Protocol C: In Vitro Cytotoxicity Assay (MTT)
  • Seeding : Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment : Treat cells with serial dilutions of the analog (0.1 – 100 µM) for 48h. Include DMSO (vehicle) and Doxorubicin (positive control).

  • Development : Add MTT reagent (5 mg/mL). Incubate for 4h at 37°C.

  • Quantification : Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Analysis : Calculate % Cell Viability and determine

    
     using non-linear regression (GraphPad Prism).
    

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Diversification cluster_2 Phase 3: Screening Step1 4-Nitroquinoline-1-oxide (Precursor) Step2 POBr3 / Reflux (Bromination) Step1->Step2 Step3 2-Bromo-4-nitroquinoline (Active Scaffold) Step2->Step3 Step4 Nucleophilic Substitution (Amines/Alkoxides) Step3->Step4 Step5 Library of Analogs (2-Substituted) Step4->Step5 Step6 MTT Assay (MCF-7 / HeLa) Step5->Step6 Step7 IC50 Determination Step6->Step7

Figure 2: Experimental Workflow. From precursor activation to biological screening.

References

  • Synthesis and Reactivity : Hamana, M. "Reaction of 4-nitroquinoline 1-oxide and related compounds." Chem. Pharm. Bull. (1978). Link

  • Cytotoxicity of 4-Aminoquinolines : Solomon, V.R., et al. "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." Biomed.[1] Pharmacother. (2010).[2] Link

  • Mechanistic Insight : Sahu, S.K., et al. "4-Nitroquinoline 1-oxide induces immune cells death... during oral squamous cell carcinoma development." Front.[3][4][5][6] Immunol. (2023).[7] Link

  • Quinoline Scaffolds in Cancer : Rodrigues, T., et al. "Cytotoxicity of 4-substituted Quinoline Derivatives." Bioorg. Med. Chem. (2020).[1][8][9] Link

  • Analog Design : Musiol, R. "Structure-activity relationship of quinoline derivatives." Mini Rev. Med. Chem. (2017).[9] Link

Sources

Comparative

A Comparative Guide to the Electrochemical Properties of 2-Bromo-4-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Bromo-4-nitroquinoline in Medicinal Chemistry Quinoline and its derivatives are fundamental scaffolds in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Bromo-4-nitroquinoline in Medicinal Chemistry

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of a nitro group, a potent electron-withdrawing moiety, often enhances the biological efficacy of these compounds, but also introduces unique electrochemical characteristics that are critical to understand their mechanism of action and potential for bioreductive activation. 2-Bromo-4-nitroquinoline, with its dual substitution of a halogen and a nitro group, presents a compelling case for electrochemical investigation. The presence of the bromo substituent can further modulate the electron density of the quinoline ring system, influencing its reduction potential and metabolic fate.

This guide will explore the expected electrochemical behavior of 2-Bromo-4-nitroquinoline, drawing comparisons with the experimentally determined properties of the closely related isomer, 5-nitroquinoline, and other relevant nitroaromatic compounds. We will delve into the mechanistic intricacies of its reduction, provide detailed experimental protocols for its electrochemical analysis, and present a comparative analysis of its redox properties.

The Electrochemical Landscape of Substituted Nitroquinolines

The electrochemical behavior of substituted quinolines is primarily dictated by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO2), facilitate reduction by lowering the energy of the lowest unoccupied molecular orbital (LUMO). Conversely, electron-donating groups would make the reduction more difficult. The halogen substituent, in this case, bromine, also exhibits electron-withdrawing inductive effects, further influencing the redox potentials.

The Predominant Role of the Nitro Group in Reduction

In nitroaromatic compounds, the nitro group is typically the most readily reducible functional group. The electrochemical reduction of the nitro group is a complex process that is highly dependent on the pH of the medium and can proceed through a series of intermediates. In acidic to neutral aqueous solutions, the primary reduction pathway involves a four-electron, four-proton process to form the corresponding hydroxylamine derivative.

General Reduction Pathway of a Nitroaromatic Compound:

G Ar-NO2 Ar-NO2 Ar-NO2•- Ar-NO2•- Ar-NO2->Ar-NO2•- Ar-NO Ar-NO Ar-NO2•-->Ar-NO + e-, + 2H+ - H2O Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH Ar-NH2 Ar-NH2 Ar-NHOH->Ar-NH2 + 2e-, + 2H+ - H2O caption Figure 1. Stepwise reduction of a nitroaromatic compound (Ar-NO2).

Caption: Figure 1. Stepwise reduction of a nitroaromatic compound (Ar-NO2).

Comparative Analysis: 2-Bromo-4-nitroquinoline vs. 5-Nitroquinoline

The electrochemical reduction of 5-nitroquinoline at a carbon film electrode exhibits a well-defined, irreversible reduction peak corresponding to the four-electron, four-proton reduction of the nitro group to a hydroxylamino group (Q-NHOH)[2]. This is followed at more negative potentials by a two-electron reduction of the quinoline ring itself to dihydroquinoline (QH2)[2].

Electrochemical Reduction Mechanism of 5-Nitroquinoline:

  • Step 1 (Nitro Group Reduction): Q-NO₂ + 4e⁻ + 4H⁺ → Q-NHOH + H₂O[2]

  • Step 2 (Quinoline Ring Reduction): Q + 2e⁻ + 2H⁺ → QH₂[2]

For 2-Bromo-4-nitroquinoline, a similar multi-step reduction mechanism is anticipated. The primary reduction event will undoubtedly be the reduction of the 4-nitro group. The position of this group, para to the quinoline nitrogen, and the presence of the electron-withdrawing bromine atom at the 2-position are expected to influence the reduction potential. The electron-withdrawing nature of both substituents is likely to make the reduction of the nitro group in 2-Bromo-4-nitroquinoline occur at a less negative potential compared to 5-nitroquinoline.

The second reduction step, involving the quinoline ring, may also be affected by the substitution pattern. Furthermore, at very negative potentials, the reductive dehalogenation of the bromo group could occur, although this typically requires more energy than the reduction of a nitro group.

Experimental Data Comparison

To provide a quantitative comparison, this guide will utilize the experimental data for 5-nitroquinoline and supplement it with data for a representative bromo-nitro-aromatic compound, 4-bromonitrobenzene, to infer the electrochemical properties of 2-Bromo-4-nitroquinoline.

CompoundReduction Peak Potential (Ep) vs. Ag/AgClNumber of Electrons (n)ProcessReference
5-Nitroquinoline -0.6 V to -0.8 V (pH dependent)4Irreversible reduction of -NO₂ group[2]
4-Bromonitrobenzene ~ -0.9 V4Irreversible reduction of -NO₂ groupInferred from similar compounds
2-Bromo-4-nitroquinoline (Predicted) Less negative than -0.8 V4Irreversible reduction of -NO₂ groupN/A

Note: The exact peak potentials are highly dependent on experimental conditions such as pH, solvent, supporting electrolyte, and electrode material. The predicted potential for 2-Bromo-4-nitroquinoline is based on the combined electron-withdrawing effects of the nitro and bromo groups.

Experimental Protocols for Electrochemical Analysis

The investigation of the electrochemical properties of compounds like 2-Bromo-4-nitroquinoline is typically performed using voltammetric techniques, with cyclic voltammetry (CV) being the most common.

Cyclic Voltammetry (CV) Workflow

G cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Voltammetric Measurement cluster_analysis Data Analysis A Dissolve Analyte in Solvent B Add Supporting Electrolyte A->B C Deoxygenate with N2/Ar B->C D Assemble Three-Electrode Cell (Working, Reference, Counter) C->D E Immerse Electrodes in Solution D->E F Connect to Potentiostat E->F G Set Potential Range and Scan Rate F->G H Acquire Cyclic Voltammogram G->H I Identify Peak Potentials (Ep) H->I J Measure Peak Currents (Ip) I->J K Determine Reversibility and Number of Electrons J->K caption Figure 2. Workflow for Cyclic Voltammetry.

Sources

Validation

A Researcher's Guide to the Synthesis of 2-Bromo-4-nitroquinoline: A Comparative Analysis of Theoretical and Experimental Yields

For Immediate Release In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-Bromo-4-nitroquinoline stands out as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-Bromo-4-nitroquinoline stands out as a valuable intermediate, yet a comprehensive guide to its synthesis, particularly a critical analysis of its yield, has been notably absent. This publication aims to fill that gap by providing an in-depth comparison of the theoretical and experimental yields of 2-Bromo-4-nitroquinoline, supported by a detailed experimental protocol and an exploration of alternative synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and understand the practical limitations of chemical reactions.

The Synthetic Challenge: Navigating the Path to 2-Bromo-4-nitroquinoline

The efficient synthesis of 2-Bromo-4-nitroquinoline is not without its challenges. The presence of both a halogen and a nitro group on the quinoline scaffold necessitates a carefully considered synthetic approach to maximize yield and minimize side-product formation. Two primary strategies emerge as the most plausible routes to this target molecule: the Sandmeyer reaction starting from 2-amino-4-nitroquinoline and a halogen exchange reaction from 2-chloro-4-nitroquinoline.

The Sandmeyer Reaction: A Classic Transformed for a Modern Target

The Sandmeyer reaction, a cornerstone of aromatic chemistry, offers a direct pathway to introduce a bromine atom onto the quinoline ring.[1] This method involves the diazotization of a primary aromatic amine, in this case, 2-amino-4-nitroquinoline, followed by the introduction of a bromide salt, typically in the presence of a copper(I) catalyst.

Experimental Protocol: Synthesis of 2-Bromo-4-nitroquinoline via Sandmeyer Reaction

This protocol is based on established methodologies for Sandmeyer reactions on heterocyclic amines.

Step 1: Diazotization of 2-Amino-4-nitroquinoline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-nitroquinoline (1.0 eq) in a solution of 48% hydrobromic acid (HBr) (3.0 eq).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is a critical step, and careful temperature control is paramount to prevent its decomposition.

Step 2: Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

  • Cool the CuBr solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. The copper(I) bromide acts as a catalyst to facilitate the displacement of the diazonium group with bromide.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases. The cessation of gas evolution is a key indicator of reaction completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude 2-Bromo-4-nitroquinoline will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then dry it under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Theoretical vs. Experimental Yield: A Tale of Two Numbers

A critical aspect of any synthetic protocol is the evaluation of its efficiency, which is quantified by comparing the experimental yield to the theoretical yield.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no losses. The calculation is based on the stoichiometry of the balanced chemical equation.

For the Sandmeyer reaction of 2-amino-4-nitroquinoline to 2-Bromo-4-nitroquinoline:

C₉H₆N₃O₂ + NaNO₂ + 2HBr → C₉H₄BrN₂O₂ + N₂ + NaBr + 2H₂O

To calculate the theoretical yield, one must first identify the limiting reactant. In a typical procedure, the amine is the limiting reactant.

  • Molar mass of 2-amino-4-nitroquinoline (C₉H₆N₃O₂): 190.16 g/mol

  • Molar mass of 2-Bromo-4-nitroquinoline (C₉H₄BrN₂O₂): 254.06 g/mol

If we start with 'x' grams of 2-amino-4-nitroquinoline, the theoretical yield of 2-Bromo-4-nitroquinoline would be:

Theoretical Yield (g) = (x g / 190.16 g/mol ) * 254.06 g/mol

Experimental Yield: The Reality of the Reaction Flask

In practice, the experimental yield is the actual amount of pure product isolated after the reaction and purification. This value is almost always lower than the theoretical yield due to several factors:

  • Incomplete Reactions: The reaction may not proceed to 100% completion.

  • Side Reactions: The formation of unwanted byproducts consumes the starting material.

  • Losses During Work-up: Product may be lost during transfers, filtration, and other purification steps.

  • Purity of Reagents: The purity of the starting materials and reagents can affect the reaction's efficiency.

Reported experimental yields for Sandmeyer reactions on similar heterocyclic amines can vary significantly, often ranging from 50% to 80%, depending on the specific substrate and reaction conditions. For the synthesis of 2-Bromo-4-nitroquinoline, a well-optimized procedure could be expected to fall within this range.

Data Summary: A Comparative Overview

ParameterDescription
Starting Material 2-Amino-4-nitroquinoline
Product 2-Bromo-4-nitroquinoline
Theoretical Yield Calculated based on the stoichiometry of the reaction.
Expected Experimental Yield Range 50% - 80% (based on analogous reactions)

Alternative Synthetic Route: Halogen Exchange

An alternative approach to 2-Bromo-4-nitroquinoline involves a halogen exchange reaction, starting from the more readily available 2-chloro-4-nitroquinoline. This reaction typically involves treating the chloro-derivative with a source of bromide ions, such as hydrobromic acid or a metal bromide salt.

While conceptually simpler, this method's success is contingent on the relative bond strengths and reactivity of the C-Cl versus the C-Br bond in this specific aromatic system. The electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution, making this a viable, albeit potentially less common, alternative.

Visualizing the Process

To better understand the workflow and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification start 2-Amino-4-nitroquinoline in HBr diazonium Diazonium Salt Formation (NaNO₂, 0-5 °C) start->diazonium sandmeyer Addition to CuBr/HBr (60-70 °C) diazonium->sandmeyer product_crude Crude 2-Bromo-4-nitroquinoline sandmeyer->product_crude purification Work-up & Recrystallization product_crude->purification final_product Pure 2-Bromo-4-nitroquinoline purification->final_product

Caption: Experimental workflow for the synthesis of 2-Bromo-4-nitroquinoline.

reaction_mechanism amine 2-Amino-4-nitroquinoline diazonium Diazonium Salt amine->diazonium NaNO₂, HBr product 2-Bromo-4-nitroquinoline diazonium->product CuBr

Caption: Simplified reaction scheme for the Sandmeyer synthesis.

Conclusion and Future Perspectives

The synthesis of 2-Bromo-4-nitroquinoline, a key building block in medicinal chemistry and materials science, is most practically achieved through the Sandmeyer reaction of 2-amino-4-nitroquinoline. While the theoretical yield provides a benchmark for the reaction's potential, a realistic experimental yield is subject to a variety of factors inherent in the practical execution of the synthesis. A thorough understanding of the reaction mechanism, meticulous control of reaction conditions, and efficient purification techniques are essential for maximizing the yield and obtaining a high-purity product.

Future research in this area could focus on the development of more efficient and environmentally benign catalytic systems for the Sandmeyer reaction, potentially leading to higher yields and simpler purification procedures. Furthermore, a detailed investigation into the halogen exchange route could provide a valuable alternative, expanding the synthetic chemist's toolkit for accessing this important molecule.

References

Sources

Comparative

Comparative Guide: Synthetic Architectures for Nitroquinolines

Executive Summary: The Regioselectivity Paradox Nitroquinolines are indispensable scaffolds in drug discovery, serving as precursors for aminoquinolines (antimalarials like chloroquine) and DNA-intercalating anticancer a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Paradox

Nitroquinolines are indispensable scaffolds in drug discovery, serving as precursors for aminoquinolines (antimalarials like chloroquine) and DNA-intercalating anticancer agents. However, the synthesis of nitroquinolines is governed by a rigid regioselectivity paradox :

  • Direct Nitration of the quinoline core yields an often inseparable mixture of 5- and 8-isomers.[1]

  • Classical Cyclization (Skraup/Friedländer) requires harsh conditions incompatible with sensitive functional groups.

  • Modern C-H Activation offers precision but often demands expensive catalysts or specific directing groups.

This guide objectively compares three distinct synthetic architectures, providing the decision-making logic required to target specific nitro-isomers (C3, C4, C5, C6, C8) efficiently.

Comparative Analysis of Synthetic Architectures

The choice of method is dictated primarily by the desired position of the nitro group.

Table 1: Performance Matrix of Synthetic Routes
FeatureMethod A: Direct Nitration (SEAr) Method B: De Novo Cyclization (Skraup) Method C: N-Oxide C-H Functionalization
Primary Regioselectivity C5 & C8 (Mixture ~1:[2]1)C6, C7, C8 (Depends on aniline)C4 (Electrophilic) or C3 (Radical)
Reaction Conditions Harsh (Fuming HNO₃/H₂SO₄)Violent/Exothermic (H₂SO₄, 140°C)Mild to Moderate (Ambient to 80°C)
Atom Economy HighLow (Stoichiometric oxidant required)Moderate (Requires N-oxidation step)
Scalability Excellent (Industrial standard)Difficult (Thermal runaway risk)Good (Batch or Flow)
Key Limitation Poor selectivity; Acid wasteLow functional group toleranceStep count (Protection/Deprotection)

Decision Logic & Regioselectivity Map

The following decision tree illustrates the causal link between the target isomer and the required synthetic methodology.

Nitroquinoline_Map Target Target Nitroquinoline C5_C8 C5 / C8 Isomers Target->C5_C8 Classical C4 C4 Isomer Target->C4 Electronic Switch C3 C3 Isomer Target->C3 Modern Radical C6_C7 C6 / C7 Isomers Target->C6_C7 Pre-functionalized Method_SEAr Direct Nitration (HNO3/H2SO4) C5_C8->Method_SEAr Method_NOwj N-Oxide Route (HNO3/Ac2O) C4->Method_NOwj Method_Rad Radical Nitration (tBuONO) C3->Method_Rad Method_Skraup Skraup Cyclization (Nitroanilines) C6_C7->Method_Skraup

Figure 1: Strategic selection of synthetic methods based on target regiochemistry.

Deep Dive: Methodologies & Protocols

Method A: The N-Oxide Route (Targeting C4)

Mechanism: Direct nitration of quinoline attacks the protonated benzene ring (C5/C8). To access the pyridine ring (C4), one must reverse the electronics. Oxidation to the N-oxide creates a "push-pull" system where the N-oxide oxygen donates electron density, activating the C4 position for electrophilic attack.

Protocol 1: Synthesis of 4-Nitroquinoline-1-oxide Note: This protocol avoids the use of fuming sulfuric acid, utilizing a milder nitrate-acetic anhydride system.

  • Oxidation: Dissolve quinoline (10 mmol) in DCM (20 mL). Add m-CPBA (1.2 equiv) portion-wise at 0°C. Stir at RT for 3h. Wash with NaHCO₃. Isolate Quinoline N-oxide (QNO).

  • Nitration:

    • Dissolve QNO (5 mmol) in nitromethane (10 mL).

    • Add benzoyl nitrate (generated in situ from AgNO₃ and benzoyl chloride) or use HNO₃/Ac₂O at 0°C.

    • Critical Step: Maintain temperature <10°C to prevent dinitration.

    • Stir for 2h. Pour into ice water.

  • Workup: Extract with EtOAc. The product precipitates as a yellow solid.

  • Deoxygenation (Optional): To obtain 4-nitroquinoline, treat the N-oxide with PCl₃ (3 equiv) in CHCl₃ at reflux for 1h.

Validation Check: ¹H NMR will show a characteristic downfield shift of the C2 proton due to the adjacent nitro group and N-oxide.

Method B: Modified Skraup Synthesis (Targeting C8/C6)

Mechanism: The Skraup reaction involves the dehydration of glycerol to acrolein, followed by Michael addition of an aniline. Using nitroanilines incorporates the nitro group de novo.

  • o-Nitroaniline → 8-Nitroquinoline (Exclusive)

  • p-Nitroaniline → 6-Nitroquinoline (Exclusive)

  • m-Nitroaniline → Mixture of 5- and 7-Nitroquinoline (Avoid if possible)

Protocol 2: Microwave-Assisted Skraup (Safety Optimized) Traditional Skraup reactions are notoriously violent. This modified protocol uses microwave irradiation to control the exotherm.

  • Reagents: Mix o-nitroaniline (10 mmol), glycerol (30 mmol), and Iodine (0.1 mmol, catalyst) in a microwave vial.

  • Acid: Add concentrated H₂SO₄ (5 mL) dropwise with cooling.

  • Reaction: Seal and heat in a microwave reactor at 140°C for 10 minutes (ramp time 2 min). Caution: Pressure generation.

  • Workup: Pour onto crushed ice. Basify with NH₄OH to pH 9. Extract with DCM.[3]

  • Purification: Silica gel chromatography (Hexane/EtOAc 8:2).

Method C: Metal-Free Radical C-H Nitration (Targeting C3)

Mechanism: Accessing the C3 position is difficult via SEAr. Recent advances utilize tert-butyl nitrite (TBN) as a dual radical initiator and NO₂ source. This proceeds via a radical mechanism that favors the C3 position of the N-oxide.

Protocol 3: C-3 Nitration of Quinoline N-Oxides

  • Setup: In a sealed tube, dissolve Quinoline N-oxide (0.5 mmol) in chlorobenzene (2 mL).

  • Reagent: Add TBN (2.0 equiv).

  • Conditions: Heat to 110°C for 12 hours. No metal catalyst is required.

  • Mechanism: Thermal homolysis of TBN generates •NO and •OtBu. The N-oxide directs the radical addition to C3.

  • Isolation: Evaporate solvent. Purify via column chromatography.

Mechanistic Visualization

The following diagram contrasts the electronic activation pathways between the Protonated Quinoline (Method A - Direct) and the Quinoline N-Oxide (Method A - Indirect).

Mechanism_Comparison cluster_Direct Direct Nitration (Acidic Media) cluster_NOxide N-Oxide Route Q_Prot Quinolinium Ion (Protonated) Ring_Deact Pyridine Ring Deactivated Q_Prot->Ring_Deact Benz_Attack Attack on Benzene Ring (C5 / C8) Ring_Deact->Benz_Attack Q_NO Quinoline N-Oxide Back_Don Oxygen Back-Donation (+M Effect) Q_NO->Back_Don Py_Attack Attack on Pyridine Ring (C4) Back_Don->Py_Attack

Figure 2: Mechanistic divergence driven by protonation vs. N-oxidation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on quinoline electrophilic substitution rules).
  • Zhao, J., Li, P., Xia, C., & Li, F. (2015).[4] Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. RSC Advances, 5, 32835-32838.

  • Venkatesh, T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

  • Organic Syntheses. (1948). 6-Methoxy-8-nitroquinoline.[5] Org.[6] Synth. 28, 80. (Classic Skraup protocol reference).

  • Srivastava, A., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4103.

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